JNJ-5207852
Description
Properties
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFRNHJULJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377579 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
398473-34-2 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398473-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-5207852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (also known as JNJ-77242113 and JNJ-2113) is an investigational, first-in-class, orally administered peptide designed as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2] Developed to treat various immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease, Icotrokinra represents a novel therapeutic approach by specifically targeting a key cytokine pathway implicated in the pathophysiology of these conditions.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of Icotrokinra, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic rationale.
Core Mechanism of Action: Selective IL-23 Receptor Antagonism
The primary mechanism of action of Icotrokinra is its high-affinity binding to the human IL-23 receptor (IL-23R), which competitively inhibits the binding of the endogenous cytokine IL-23.[6][7] This blockade of the IL-23/IL-23R interaction is the critical initiating step that prevents the subsequent inflammatory cascade. A key feature of Icotrokinra is its high selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[4][6] This selectivity is crucial as both IL-12 and IL-23 share a common subunit (p40) and receptor subunit (IL-12Rβ1), but their distinct functions are mediated by the specific p19 subunit for IL-23 and the p35 subunit for IL-12. By specifically targeting the IL-23R, Icotrokinra avoids the broader immunosuppressive effects that might arise from inhibiting IL-12 signaling.
Molecular and Cellular Consequences of IL-23R Blockade
The binding of IL-23 to its receptor on immune cells, particularly T helper 17 (Th17) cells and other innate lymphoid cells, activates the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this involves the phosphorylation of JAK2 and Tyrosine Kinase 2 (TYK2), leading to the phosphorylation and activation of STAT3.[6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][8]
Icotrokinra, by preventing the initial IL-23 binding, effectively halts this entire downstream signaling cascade. The direct consequences of this blockade are:
-
Inhibition of STAT3 Phosphorylation: Icotrokinra potently inhibits IL-23-induced phosphorylation of STAT3 in human peripheral blood mononuclear cells (PBMCs).[4][6]
-
Suppression of Pro-inflammatory Cytokine Production: The reduction in STAT3 activation leads to a significant decrease in the production and release of key inflammatory mediators such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][6]
-
Modulation of Th17 Cell Activity: The IL-23 pathway is critical for the maintenance and expansion of pathogenic Th17 cells. By blocking this pathway, Icotrokinra is thought to reduce the activity of these key inflammatory cells.[8]
Quantitative Data Summary
The potency and selectivity of Icotrokinra have been quantified in a series of preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Cell Type/Assay | Source |
| Binding Affinity (KD) | 7.1 pM | Human IL-23R (Surface Plasmon Resonance) | [4][6] |
| IC50 (pSTAT3) | 5.6 pM | Human PBMCs | [4][6] |
| IC50 (IFNγ Production) | 18.4 pM | Human NK cells | [4][6] |
| IC50 (IFNγ Production) | 11 pM | Whole blood (Healthy Donors) | [4][6] |
| IC50 (IFNγ Production) | 9 pM | Whole blood (Psoriasis Patients) | [4][6] |
Table 2: Preclinical In Vivo Efficacy in Rat Models
| Model | Endpoint | Effective Dose | Source |
| TNBS-induced Colitis | Attenuation of disease parameters | ≥ 0.3 mg/kg/day (oral) | [4][6] |
| IL-23-induced Skin Inflammation | Inhibition of skin thickening and IL-17A, IL-17F, IL-22 gene induction | Dose-dependent | [4][6] |
Table 3: Clinical Efficacy in Plaque Psoriasis (FRONTIER 1 Study)
| Dose | PASI 75 Response at Week 16 | PASI 90 Response at Week 16 | PASI 100 Response at Week 16 | Source |
| Placebo | 9% | 2.3% | 0% | [9][10] |
| 25 mg Once Daily | 37% | 25.6% | Not Reported | [9][10] |
| 25 mg Twice Daily | 51% | 26.8% | Not Reported | [9][10] |
| 50 mg Once Daily | 58% | 51.2% | Not Reported | [9][10] |
| 100 mg Once Daily | 65% | 46.5% | Not Reported | [9][10] |
| 100 mg Twice Daily | 79% | 59.5% | 40.5% | [9][10][11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Icotrokinra's mechanism of action.
IL-23-induced STAT3 Phosphorylation Assay in Human PBMCs
-
Objective: To determine the potency of Icotrokinra in inhibiting IL-23-induced STAT3 phosphorylation.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Pre-incubation: PBMCs are pre-incubated with varying concentrations of Icotrokinra or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Recombinant human IL-23 is added to the cell suspension to a final concentration known to induce robust STAT3 phosphorylation (e.g., 1 ng/mL) and incubated for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Staining: Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry: The level of pSTAT3 is quantified using flow cytometry, and the median fluorescence intensity (MFI) is determined for each condition.
-
Data Analysis: The percentage of inhibition of pSTAT3 is calculated relative to the IL-23 stimulated control, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
IL-23-induced IFNγ Production Assay in Human Whole Blood
-
Objective: To measure the inhibitory effect of Icotrokinra on the downstream production of a key pro-inflammatory cytokine.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors or psoriasis patients into heparinized tubes.
-
Pre-incubation: Aliquots of whole blood are pre-incubated with a range of Icotrokinra concentrations or a vehicle control for a defined time (e.g., 1-2 hours) at 37°C.
-
Stimulation: The blood is stimulated with recombinant human IL-23 (e.g., 10 ng/mL) and incubated for an extended period (e.g., 24-48 hours) to allow for cytokine production.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
Cytokine Quantification: The concentration of IFNγ in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The IC50 value for the inhibition of IFNγ production is calculated from the dose-response curve.
-
Rat TNBS-induced Colitis Model
-
Objective: To evaluate the in vivo efficacy of orally administered Icotrokinra in a preclinical model of inflammatory bowel disease.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Colitis is induced by a single intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
-
Dosing: Icotrokinra or a vehicle control is administered orally, typically once or twice daily, starting before or after the induction of colitis and continuing for a set duration (e.g., 7 days).
-
Disease Activity Monitoring: Animals are monitored daily for body weight changes and signs of disease, such as stool consistency and the presence of blood.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are excised. The colon weight-to-length ratio is determined as a measure of inflammation and edema. Histological analysis of colon tissue sections is performed to assess the degree of inflammation, ulceration, and tissue damage.
-
Data Analysis: The effects of Icotrokinra on the various disease parameters are compared to the vehicle-treated control group.
-
Rat IL-23-induced Skin Inflammation Model
-
Objective: To assess the systemic pharmacodynamic activity of oral Icotrokinra in a preclinical model of skin inflammation.
-
Methodology:
-
Animal Model: Female Lewis rats are used.
-
Dosing: Rats are pre-treated with oral doses of Icotrokinra or vehicle for a specified number of days (e.g., 3 days).
-
Inflammation Induction: Recombinant rat IL-23 is injected intradermally into the ear to induce a local inflammatory response.
-
Measurement of Inflammation: Ear thickness is measured using a digital caliper before and at various time points after the IL-23 injection. The change in ear thickness is used as a measure of inflammation.
-
Gene Expression Analysis: At the end of the experiment, ear tissue is collected, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokine genes, such as IL-17A, IL-17F, and IL-22.
-
Data Analysis: The inhibitory effect of Icotrokinra on ear swelling and cytokine gene expression is compared to the vehicle-treated group.
-
Visualizations
Caption: Signaling pathway of IL-23 and the inhibitory mechanism of Icotrokinra.
Caption: Workflow for the IL-23-induced pSTAT3 phosphorylation assay.
Conclusion
Icotrokinra (JNJ-77242113) is a highly potent and selective oral peptide antagonist of the IL-23 receptor. Its mechanism of action is centered on the direct blockade of the IL-23 signaling pathway, leading to the inhibition of STAT3 phosphorylation and a subsequent reduction in the production of key pro-inflammatory cytokines. This targeted approach has demonstrated significant efficacy in preclinical models of inflammation and promising clinical results in patients with moderate-to-severe plaque psoriasis. The data gathered to date supports the continued development of Icotrokinra as a potential oral therapy for a range of IL-23-mediated diseases, offering a novel and convenient treatment modality for patients.
References
- 1. gutsandgrowth.com [gutsandgrowth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icotrokinra data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]
- 6. researchgate.net [researchgate.net]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. Encouraging results for first oral IL-23 receptor antagonist in plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Janssen Announces Positive Topline Results for JNJ-2113--a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [prnewswire.com]
- 11. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
An In-Depth Technical Guide to the Histamine H3 Receptor Binding Affinity and Functional Profile of JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of JNJ-5207852, a potent and selective histamine H3 receptor (H3R) antagonist. The information herein is curated for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of associated biological pathways and workflows.
Core Compound Properties: this compound
This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound identified as a high-affinity, selective, and brain-penetrant H3 receptor antagonist.[1] Its neutral antagonist profile suggests it blocks the receptor without affecting its basal activity.[1]
Quantitative Binding Affinity and Functional Data
The following tables summarize the key in vitro binding and functional parameters of this compound, providing a clear comparison of its affinity and potency across different species and receptor subtypes.
Table 1: Histamine H3 Receptor Binding Affinity of this compound
| Species | Receptor | Parameter | Value (pKi) | Reference Compound (Thioperamide) pKi |
| Human | H3 | Binding Affinity | 9.24 ± 0.21 | 7.40 ± 0.33 |
| Rat | H3 | Binding Affinity | 8.90 ± 0.17 | 8.40 ± 0.20 |
Data sourced from radioligand binding assays.[1]
Table 2: Functional Antagonism of this compound at the H3 Receptor
| Species | Receptor | Parameter | Value (pA2) |
| Human | H3 | Functional Antagonism | 9.84 |
| Rat | H3 | Functional Antagonism | 8.94 |
Data derived from histamine-mediated inhibition of forskolin-induced cAMP accumulation assays. Slopes of the Schild regression analysis were not significantly different from unity, indicative of competitive antagonism.
Table 3: Selectivity Profile of this compound Across Human Histamine Receptors
| Receptor | Parameter | Value (pKi) |
| H1 | Binding Affinity | <5 |
| H2 | Binding Affinity | <5 |
| H4 | Binding Affinity | <5 |
This compound demonstrates high selectivity for the H3 receptor, with negligible binding to H1, H2, and H4 receptors.[1] It also showed no significant inhibitory effects at a concentration of 1 µM on a panel of approximately 50 other G-protein-coupled receptors, ion channels, and transporters.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. As an antagonist, this compound blocks the binding of histamine to the H3R, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
The Pharmacology of JNJ-5207852: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, playing a crucial role in regulating the sleep-wake cycle, cognition, and other neurological processes.[2] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, leading to its characteristic wake-promoting effects.[1][3]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of the histamine H3 receptor. This section details its binding affinity and its in vivo effects on the sleep-wake cycle.
Receptor Binding Affinity
This compound exhibits high affinity for both rat and human histamine H3 receptors. Notably, its affinity for the human H3 receptor is significantly higher than that of the reference antagonist, thioperamide.[1] The compound is highly selective for the H3 receptor, showing negligible binding to other histamine receptor subtypes (H1, H2, and H4) and a wide range of other G-protein-coupled receptors and ion channels at a concentration of 1 μM.[1]
Table 1: In Vitro Receptor Binding Affinity of this compound [1]
| Parameter | Rat H3 Receptor | Human H3 Receptor |
| pKi | 8.90 ± 0.17 | 9.24 ± 0.21 |
In Vivo Pharmacodynamic Effects: Wakefulness and Sleep Architecture
Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][4] These effects are directly mediated by the H3 receptor, as they are absent in H3 receptor knockout mice.[1] Importantly, the wake-promoting effects are not associated with hypermotility, and there is no evidence of rebound hypersomnolence.[1][4]
Table 2: In Vivo Effects of this compound on Sleep and Wakefulness [1]
| Species | Dose (s.c.) | Effect on Wakefulness | Effect on Slow-Wave Sleep | Effect on REM Sleep |
| Rat | 1-10 mg/kg | Increased time spent awake | Decreased | Decreased |
| Mouse | 10 mg/kg | Increased wakefulness (+143% in hours 1-2) | Decreased | Decreased |
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good oral absorption and significant brain penetration. This section summarizes the key pharmacokinetic parameters observed in preclinical studies.
Absorption, Distribution, and Elimination
Following oral administration in rats, this compound is well-absorbed. The compound exhibits a moderately fast absorption profile and a slow elimination phase.[1] A notable feature of this compound is its extensive brain penetration and retention, which is crucial for its central nervous system activity.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats (Male and Female Average) [1]
| Route of Administration | Dose | Tmax (h) | Half-life (t½) (h) | Brain Concentration at 24h (ng/mL) |
| Oral | 30 mg/kg | 4.25 | 15.7 | 6016 |
| Intraperitoneal (i.p.) | 10 mg/kg | - | 16.65 | 2289.5 |
Note: More detailed pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution are not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for replicating and building upon these findings.
In Vitro Receptor Binding Assay (Scatchard Analysis)
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [³H]-JNJ-5207852) to the histamine H3 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled H3 receptor ligand (e.g., histamine) to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.
-
The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting line, and the maximum binding capacity (Bmax) is the x-intercept.[5]
-
Ex Vivo Receptor Occupancy Assay (Autoradiography)
Objective: To determine the in vivo occupancy of histamine H3 receptors by this compound after peripheral administration.
Protocol:
-
Animal Dosing:
-
Administer this compound or vehicle to a group of animals (e.g., mice) via the desired route (e.g., subcutaneous).
-
-
Tissue Collection:
-
At a specific time point after dosing, euthanize the animals and rapidly excise the brains.
-
Freeze the brains immediately in isopentane cooled with dry ice.
-
-
Cryosectioning:
-
Mount the frozen brains onto a cryostat chuck.
-
Cut thin coronal or sagittal sections (e.g., 20 µm) of the brain and thaw-mount them onto microscope slides.
-
-
Autoradiographic Labeling:
-
Incubate the brain sections with a solution containing a radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine).[6]
-
Include a set of slides incubated with the radioligand plus an excess of a non-labeled H3 antagonist to determine non-specific binding.
-
-
Washing and Drying:
-
Wash the slides in buffer to remove unbound radioligand.
-
Dry the slides rapidly.
-
-
Imaging:
-
Expose the labeled brain sections to a phosphor imaging plate or autoradiographic film.
-
-
Data Analysis:
-
Quantify the density of the autoradiographic signal in specific brain regions using image analysis software.
-
Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.[6]
-
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the inhibitory effects of histamine on neurotransmitter release.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with a clear wake-promoting profile in preclinical models. Its favorable pharmacokinetic properties, including good oral absorption and brain penetration, make it a valuable tool for investigating the role of the histaminergic system in various neurological functions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research and development efforts in this area.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA-based assay for scatchard analysis of ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of low level histamine H3 receptor occupancy by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JNJ-42165279: A Selective FAAH Inhibitor for Cognitive and Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The primary focus of this document is to furnish researchers and drug development professionals with detailed preclinical and clinical data, experimental methodologies, and an understanding of the compound's mechanism of action, particularly in the context of cognitive enhancement and neurological therapeutics.
Core Mechanism of Action
JNJ-42165279 is an aryl piperazinyl urea that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling lipids in both the central nervous system and the periphery.[1][5] This enhancement of endogenous cannabinoid signaling is the foundation of its therapeutic potential in a range of neurological and psychiatric conditions.[5][6] The likely source of AEA's analgesic and anxiolytic pharmacology is its agonism of the cannabinoid receptor CB1.[7]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative findings from preclinical and clinical investigations of JNJ-42165279.
Table 1: In Vitro and In Vivo Potency
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH | 70 ± 8 nM | [1] |
| IC50 | Rat FAAH | 313 ± 28 nM | [1] |
| ED90 (Neuropathic Pain Model) | Rat | 22 mg/kg | [1] |
Table 2: Pharmacokinetic Profile in Rats (Oral Administration)
| Dose | Parameter | Value | Time Point | Reference |
| 20 mg/kg | Plasma Cmax | 4.2 µM | 1 hour | [1][7] |
| 20 mg/kg | Brain Cmax | 6.3 µM | 1 hour | [7] |
| 20 mg/kg | Plasma Concentration | ~130 nM | 8 hours | [1][7] |
| 20 mg/kg | Brain Concentration | ~167 nM | 8 hours | [7] |
Table 3: Pharmacodynamic Effects in Humans
| Study Population | Dose | Parameter | Fold Increase (vs. Placebo/Baseline) | Reference |
| Healthy Volunteers | 10-100 mg (single dose) | Plasma AEA | 5.5 - 10 | [5] |
| Healthy Volunteers | 10-100 mg (single dose) | Plasma OEA & PEA | 4.3 - 5.6 | [5] |
| Healthy Volunteers | 10 mg (7 days) | CSF AEA | ~45 | [5] |
| Healthy Volunteers | 25 mg (7 days) | CSF AEA | ~41 | [5] |
| Healthy Volunteers | 75 mg (7 days) | CSF AEA | ~77 | [5] |
| Healthy Volunteers | 10 mg (7 days) | CSF OEA | ~6.6 | [5] |
| Healthy Volunteers | 25 mg (7 days) | CSF OEA | ~5.8 | [5] |
| Healthy Volunteers | 75 mg (7 days) | CSF OEA | ~7.4 | [5] |
Table 4: Brain FAAH Occupancy in Humans (PET Imaging)
| Dose | Timing | Brain FAAH Occupancy | Reference |
| 2.5 mg (single dose) | At Cmax | >50% | [5] |
| 5 mg (single dose) | At Cmax | Appreciable | [5] |
| 10 mg (single dose) | At Cmax | >80% | [5] |
| 10, 25, 50 mg (single dose) | At Cmax | 96-98% (Saturation) | [5] |
Table 5: Clinical Efficacy in Social Anxiety Disorder (SAD)
| Parameter | JNJ-42165279 (25 mg/day) | Placebo | p-value | Reference |
| ≥30% Improvement in LSAS Total Score | 42.4% of subjects | 23.6% of subjects | 0.04 | [8][9] |
| CGI-I Score of 'Much' or 'Very Much' Improved | 44.1% of subjects | 23.6% of subjects | 0.02 | [8] |
| Mean Change in LSAS Total Score | -29.4 | -22.4 | Not Significant | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of JNJ-42165279.
Protocol 1: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
-
Model: Spinal Nerve Ligation (SNL) model in rats, a common model for inducing neuropathic pain.
-
Procedure:
-
Rats undergo surgery to ligate the L5 and L6 spinal nerves.
-
This procedure induces tactile allodynia, a state of heightened sensitivity to touch.
-
JNJ-42165279 is administered orally (p.o.).
-
Tactile allodynia is assessed at various time points post-administration.
-
-
Endpoint: The efficacy of the compound is measured as the percentage of the maximum possible effect (%MPE) in reducing tactile allodynia. The dose required to achieve 90% of the maximum effect (ED90) is then determined.[1]
Protocol 2: Human Phase I Multiple-Ascending Dose (MAD) and PET Study
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and brain FAAH occupancy of JNJ-42165279 in healthy volunteers.[5]
-
MAD Study Design:
-
Healthy volunteers receive multiple ascending doses of JNJ-42165279.
-
Serial samples of plasma and cerebrospinal fluid (CSF) are collected.
-
Concentrations of JNJ-42165279 and key FAAs (AEA, OEA, PEA) are quantified using validated analytical methods.
-
FAAH activity in peripheral leukocytes is also measured as a biomarker of target engagement.[5]
-
-
PET Study Design:
-
A separate cohort of healthy volunteers undergoes Positron Emission Tomography (PET) imaging.
-
A baseline PET scan is conducted to measure initial FAAH levels in the brain.
-
Subjects then receive single or multiple doses of JNJ-42165279.
-
A second PET scan is performed to quantify the degree of FAAH occupancy by the drug.[5][10]
-
The percentage of FAAH occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.
-
Protocol 3: Phase 2a Proof-of-Concept Study in Social Anxiety Disorder
-
Objective: To assess the efficacy, safety, and tolerability of JNJ-42165279 in subjects with Social Anxiety Disorder (SAD).[8]
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.[8][11]
-
Intervention:
-
Subjects are randomized to receive either JNJ-42165279 (25 mg daily) or a placebo for 12 weeks.[8]
-
-
Endpoints:
-
Primary: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[8]
-
Secondary: Included the Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[8]
-
Pharmacodynamics: Plasma concentrations of AEA, PEA, OEA, and JNJ-42165279 were collected.[8]
-
Selectivity and Safety Profile
-
Selectivity: JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce greater than 50% inhibition of binding to a large panel of 50 other enzymes, ion channels, transporters, and receptors. It also did not inhibit key cytochrome P450 (CYP) enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[7]
-
Safety: In clinical trials, JNJ-42165279 has been generally well-tolerated.[8] Dosing in Phase II trials was temporarily suspended as a precautionary measure following a severe adverse event in a trial for a different FAAH inhibitor (BIA 10-2474), but was later resumed as no serious adverse events had been reported for JNJ-42165279.[2]
Conclusion and Future Directions
JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor that effectively modulates the endocannabinoid system by increasing the endogenous levels of anandamide and other fatty acid amides. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and human studies have confirmed robust target engagement in the brain, with near-complete FAAH occupancy at clinically relevant doses.
While the compound has shown promising anxiolytic effects in social anxiety disorder, its potential for cognitive enhancement remains an area for further investigation. The modulation of the endocannabinoid system is critically involved in processes of synaptic plasticity, memory, and learning. Therefore, future research should focus on evaluating JNJ-42165279 in specific cognitive domains, both in healthy individuals and in populations with cognitive deficits. The detailed data and protocols provided in this guide serve as a foundational resource for designing such future studies.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cochranelibrary.com [cochranelibrary.com]
An In-depth Technical Guide on the Investigation of JNJ-5207852's Nootropic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852, a potent and selective histamine H3 receptor antagonist, has been investigated for its effects on the central nervous system. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its well-documented wake-promoting effects and the theoretical basis for its potential nootropic properties. While direct quantitative evidence for cognitive enhancement in domains such as learning and memory is not extensively available in published literature, its mechanism of action provides a strong rationale for its investigation as a potential cognitive enhancer. This document summarizes the key findings, details experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and development.
Introduction
This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that acts as a high-affinity antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine. By blocking these receptors, this compound is hypothesized to increase the synaptic availability of these neurotransmitters, thereby promoting wakefulness and potentially enhancing cognitive functions. Preclinical studies have robustly demonstrated the wake-promoting effects of this compound in rodent models.[1][2] This guide will delve into the core aspects of this compound's pharmacology, preclinical findings, and the methodologies used in its investigation.
Mechanism of Action: Histamine H3 Receptor Antagonism
The primary mechanism of action of this compound is its potent and selective antagonism of the histamine H3 receptor. It exhibits high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons. It also functions as a heteroreceptor on non-histaminergic neurons, where it inhibits the release of other neurotransmitters.
By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical modulation is believed to be the basis for its physiological effects.
Figure 1: Signaling pathway of this compound's mechanism of action.
Preclinical Data: Wake-Promoting Effects
The most extensively documented in vivo effect of this compound is its ability to promote wakefulness and alter sleep architecture in rodents. These studies provide a solid foundation for its potential to influence cognitive states.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on the wake-promoting effects of this compound.
| Animal Model | Dosage (s.c.) | Key Findings | Reference |
| Male Sprague-Dawley Rats | 1 - 10 mg/kg | Dose-dependent increase in time spent awake. | [1][2] |
| Male Sprague-Dawley Rats | 1 - 10 mg/kg | Concomitant decrease in REM and slow-wave sleep. | [1][2] |
| H3 Receptor Knockout Mice | 1 - 10 mg/kg | No effect on wakefulness or sleep. | [1][2] |
| Wild-Type Mice | 1 - 10 mg/kg | Increased time spent awake. | [1][2] |
| Wild-Type Mice | 1 - 10 mg/kg | Decreased REM and slow-wave sleep. | [1][2] |
Locomotor Activity
Importantly, the wake-promoting effects of this compound were not associated with hypermotility, suggesting a specific effect on arousal states rather than a general stimulant effect.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical investigations of this compound.
Animal Models and Surgical Procedures
-
Animals: Male Sprague-Dawley rats and wild-type and H3 receptor knockout mice were used in the studies.[1][2]
-
Surgery for Sleep Studies: For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals were surgically implanted with electrodes. A bipolar EEG electrode was placed in the frontal cortex, and two EMG electrodes were implanted in the neck musculature. A ground screw electrode was placed over the cerebellum.[1]
Sleep-Wake Cycle Analysis
The experimental workflow for assessing the effects of this compound on the sleep-wake cycle is outlined below.
Figure 2: Experimental workflow for sleep-wake cycle analysis.
Locomotor Activity Assessment
-
Apparatus: Automated locomotor activity chambers were used to measure the movement of the animals.
-
Procedure: Rats were habituated to the chambers before receiving a subcutaneous injection of this compound or vehicle. Locomotor activity was then recorded for a specified period.
Investigation of Nootropic Effects: Current Status and Future Directions
While the wake-promoting properties of this compound are well-established, there is a notable absence of publicly available, peer-reviewed studies that specifically quantify its nootropic effects on learning, memory, attention, and executive function. However, the underlying mechanism of action provides a strong theoretical framework for its potential in cognitive enhancement.
The increased release of acetylcholine in cortical and hippocampal regions, facilitated by H3 receptor antagonism, is a particularly compelling aspect, as the cholinergic system is fundamentally involved in memory formation and consolidation. Similarly, the modulation of norepinephrine and dopamine in the prefrontal cortex could positively impact attention and executive functions.
Future research should focus on evaluating this compound in a battery of well-validated cognitive assays in animal models. These could include:
-
Memory: Morris water maze, novel object recognition, contextual fear conditioning.
-
Attention: 5-choice serial reaction time task.
-
Executive Function: T-maze or Y-maze alternation tasks.
Furthermore, in vivo microdialysis studies could be employed to directly measure the release of acetylcholine, norepinephrine, and dopamine in relevant brain regions following the administration of this compound.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with demonstrated efficacy in promoting wakefulness in preclinical models. Its mechanism of action, which leads to an increase in several pro-cognitive neurotransmitters, provides a strong rationale for its investigation as a nootropic agent. While direct evidence for cognitive enhancement is currently limited, the robust data on its arousal-promoting effects, coupled with its favorable pharmacokinetic profile, make this compound a compelling candidate for further research in the field of cognitive neuroscience and drug development. The detailed experimental protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.
References
The Genesis and Synthetic Trajectory of Pimodivir (JNJ-5207852): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimodivir (formerly JNJ-5207852, VX-787) is a first-in-class, orally bioavailable antiviral compound that specifically targets the influenza A virus. It emerged from a phenotypic screening of a compound library and was identified as a potent inhibitor of the viral polymerase basic protein 2 (PB2) subunit.[1][2][3] By binding to a highly conserved pocket in the PB2 cap-binding domain, pimodivir effectively blocks the "cap-snatching" mechanism essential for viral transcription and replication.[1][2] This document provides a comprehensive overview of the discovery, detailed synthesis pathway, mechanism of action, and key experimental data for pimodivir. Although its clinical development was halted due to insufficient clinical benefit over standard of care in Phase 3 trials, the extensive research and methodologies associated with pimodivir remain a valuable resource for the antiviral drug discovery community.[4]
Discovery and Mechanism of Action
Pimodivir was discovered through a high-throughput phenotypic screening of a compound library designed to identify compounds with in vitro activity against the influenza virus.[1] This effort led to the identification of a promising azaindole-based scaffold. Subsequent structure-guided optimization resulted in the development of pimodivir, a cyclohexyl carboxylic acid analog with potent anti-influenza A activity.[1]
The antiviral mechanism of pimodivir lies in its ability to inhibit the cap-snatching process of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs and using it as a primer. Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to the host's 7-methylguanosine (m7G) cap structure.[1] This inhibition is highly specific to influenza A viruses, with negligible activity against influenza B due to structural differences in the PB2 cap-binding pocket.[1]
Below is a diagram illustrating the signaling pathway of pimodivir's action.
References
JNJ-5207852: A Technical Guide on its Role as a Histamine H3 Receptor Antagonist and its Impact on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its mechanism of action and its consequential role in modulating the release of key neurotransmitters in the central nervous system. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, and its inhibition by this compound leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine.[1] This guide will detail the available quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the histamine H3 receptor.[1] These receptors are primarily located on the presynaptic terminals of neurons. As autoreceptors, they are found on histaminergic neurons and their activation by histamine inhibits further histamine synthesis and release. As heteroreceptors, they are located on non-histaminergic neurons, such as cholinergic and noradrenergic neurons, where their activation by histamine inhibits the release of other neurotransmitters.
By antagonizing these H3 receptors, this compound effectively removes this inhibitory feedback loop. This disinhibition results in an increased release of histamine from histaminergic neurons and an enhanced release of other neurotransmitters, like acetylcholine and norepinephrine, from their respective neurons.[1] This modulation of multiple neurotransmitter systems is believed to be the basis for the wake-promoting and potential cognitive-enhancing effects of this compound.[1][3]
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | pKi | Reference Compound (Thioperamide) pKi |
| Histamine H3 | Human | 9.24 | 7.40 |
| Histamine H3 | Rat | 8.90 | 8.40 |
Data sourced from Barbier et al., 2004.[1]
Table 2: In Vivo Receptor Occupancy of this compound
| Assay | Species | ED50 |
| Ex Vivo Autoradiography | Mouse | 0.13 mg/kg (s.c.) |
Data sourced from Barbier et al., 2004.[2]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the presynaptic H3 receptor.
Experimental Workflow: Ex Vivo Autoradiography
Caption: Workflow for ex vivo autoradiography to determine receptor occupancy.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound, based on the methodologies described in the literature.[1] Specific details, such as buffer compositions and incubation times, may have been optimized by the original researchers and are not fully detailed in the source publications.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (pKi) of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing recombinant human or rat histamine H3 receptors.
-
Radioligand: [3H]-N-α-methylhistamine.
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]-N-α-methylhistamine), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of a known H3 agonist or antagonist (e.g., histamine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Ex Vivo Autoradiography for Receptor Occupancy
Objective: To determine the in vivo dose-dependent occupancy of histamine H3 receptors by this compound.
Materials:
-
Laboratory animals (e.g., mice).
-
This compound.
-
Vehicle control.
-
Radioligand for H3 receptors (e.g., [3H]-R-α-methylhistamine).
-
Cryostat.
-
Microscope slides.
-
Incubation and wash buffers.
-
Phosphor imaging screen or film.
-
Image analysis software.
Protocol:
-
Dosing: Administer various doses of this compound (and a vehicle control) to different groups of animals via a relevant route (e.g., subcutaneous injection).
-
Drug Distribution: Allow sufficient time for the drug to distribute to the brain (e.g., 1 hour).
-
Tissue Collection: Euthanize the animals and rapidly remove the brains.
-
Freezing: Freeze the brains in a suitable medium (e.g., isopentane cooled with dry ice).
-
Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the brain using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a solution containing the H3 receptor radioligand.
-
Washing: Wash the slides to remove unbound radioligand.
-
Imaging: Expose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Quantification: Scan the screen or film and quantify the density of radioligand binding in specific brain regions (e.g., cortex, striatum).
-
Data Analysis: Compare the binding in the drug-treated groups to the vehicle group to calculate the percentage of receptor occupancy for each dose. Determine the ED50 value (the dose that produces 50% receptor occupancy) by fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized, high-affinity antagonist of the histamine H3 receptor. Its primary role in neurotransmitter release is to disinhibit the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine by blocking presynaptic H3 autoreceptors and heteroreceptors. This mechanism of action underlies its observed physiological effects, including wakefulness. While quantitative data on its binding affinity and in vivo receptor occupancy are available, further studies are needed to quantify the precise magnitude of its effects on the release of various neurotransmitters in different brain regions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other H3 receptor antagonists in drug discovery and development.
References
JNJ-5207852 and the Sleep-Wake Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 is a potent and selective, non-imidazole histamine H₃ receptor antagonist that has demonstrated significant wake-promoting effects in preclinical models. As an antagonist at the H₃ autoreceptor, this compound effectively increases histaminergic neurotransmission in the brain, a key mechanism for promoting and maintaining wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on the sleep-wake cycle, based on available preclinical data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders characterized by excessive daytime sleepiness.
Introduction
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle. Histamine H₃ receptors are primarily presynaptic autoreceptors that inhibit the synthesis and release of histamine.[1] Consequently, antagonists of the H₃ receptor are a promising therapeutic class for promoting wakefulness by increasing histamine levels in the brain.[2][3] this compound has been identified as a high-affinity H₃ receptor antagonist with excellent brain penetration and oral bioavailability in preclinical species.[4][5] This document synthesizes the key findings on the effects of this compound on sleep and wakefulness, detailing its mechanism of action, and providing quantitative data and experimental methodologies from pivotal preclinical studies.
Mechanism of Action: Histamine H₃ Receptor Antagonism
This compound acts as a neutral antagonist at the histamine H₃ receptor.[4] By blocking the inhibitory feedback loop mediated by the H₃ autoreceptor on histaminergic neurons, this compound leads to an increase in the synthesis and release of histamine in the central nervous system. This enhanced histaminergic tone promotes wakefulness and cortical arousal. The selectivity of this compound for the H₃ receptor is a key feature, minimizing off-target effects.[4] The wake-promoting effects of this compound are absent in H₃ receptor knockout mice, confirming its mechanism of action.[4][6]
Signaling Pathway
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound disinhibits the downstream signaling cascade, leading to increased neuronal excitability and histamine release.
Preclinical Efficacy on the Sleep-Wake Cycle
Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both rapid eye movement (REM) sleep and slow-wave sleep (SWS).[4][6]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical electroencephalogram (EEG) and electromyogram (EMG) studies.
Table 1: Effect of this compound on Sleep-Wake States in Rats [4]
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent Awake (seconds, mean ± SEM) |
| Vehicle | - | 640 ± 122 |
| This compound | 1 | Trend towards increase (not statistically significant) |
| This compound | 10 | 1580 ± 103* |
*Data represents the 30-60 minute post-dosing interval. *P<0.05 compared to vehicle.
Table 2: Effect of this compound on Sleep-Wake States in Wild-Type (H₃⁺/⁺) Mice [4]
| Time Interval (post-injection) | % Change in Wakefulness (10 mg/kg this compound vs. Vehicle) |
| Hours 1-2 | +143% |
| Hours 7-8 | +153%*** |
| Hours 11-12 | +118%* |
| Hours 22-24 | +125% |
*P<0.05, **P<0.01, ***P<0.001 compared to vehicle.
Table 3: Effect of this compound on Sleep Architecture in Wild-Type (H₃⁺/⁺) Mice [4]
| Parameter | Effect of this compound (10 mg/kg) |
| Number of Wake Bouts | Increased |
| Average Duration of Wake Bouts | Decreased |
| Number of SWS Bouts | Increased |
| Average Duration of SWS Bouts | Decreased |
Notably, this compound did not induce rebound hypersomnolence, as measured by slow-wave delta power, following the periods of increased wakefulness.[4]
Experimental Protocols
The following methodologies were employed in the key preclinical studies to assess the effects of this compound on the sleep-wake cycle.
Animals and Surgical Procedures
-
Species: Male Sprague-Dawley rats and male wild-type (H₃⁺/⁺) and H₃ receptor knockout (H₃⁻/⁻) mice were used.[4]
-
Surgery: Animals were surgically implanted with chronic electrodes for EEG and EMG recordings. Transducers for monitoring body temperature were also implanted in some animals.[4]
EEG/EMG Recording and Analysis
-
Acclimation: Following surgery, animals were allowed a recovery period and were acclimated to the recording chambers and tether system.[4]
-
Data Acquisition: EEG and EMG signals were continuously recorded for 24-hour periods following subcutaneous (s.c.) administration of this compound or vehicle.[4]
-
Sleep Stage Scoring: The recorded data was scored into distinct vigilance states: wakefulness, REM sleep, and SWS, typically in 15-second epochs.[4]
Experimental Workflow
Pharmacokinetics and Brain Penetration
Pharmacokinetic studies in rats demonstrated that this compound is extensively absorbed after oral administration.[4] Ex vivo autoradiography in mice confirmed that the compound readily penetrates the brain and achieves significant H₃ receptor occupancy at pharmacologically active doses.[4] The ED₅₀ for receptor occupancy was determined to be 0.13 mg/kg following subcutaneous administration in mice.[4]
Clinical Development and Future Directions
While the preclinical data for this compound are robust, public information on its clinical development for sleep-wake disorders is limited. A related compound, JNJ-17216498, also a histamine H₃ antagonist, was investigated in a Phase II clinical trial for the treatment of excessive daytime sleepiness in patients with narcolepsy (NCT00424931). The development of JNJ-17216498 was discontinued. The progression of this compound into later-stage clinical trials for narcolepsy or other disorders of hypersomnolence has not been publicly detailed.
Conclusion
This compound is a potent and selective histamine H₃ receptor antagonist with clear wake-promoting properties in preclinical models. Its mechanism of action, centered on the enhancement of histaminergic neurotransmission, provides a strong rationale for its potential therapeutic use in conditions of excessive daytime sleepiness. The comprehensive preclinical data package, including detailed electrophysiological characterization and pharmacokinetic profiling, establishes this compound as a significant tool for understanding the role of the histaminergic system in sleep-wake regulation and as a potential lead compound for the development of novel alertness-promoting agents. Further clinical investigation would be necessary to ascertain its efficacy and safety profile in human populations.
References
- 1. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Profile of JNJ-5207852: A Histamine H3 Receptor Antagonist
This technical guide provides an in-depth overview of the preclinical research findings for JNJ-5207852, a potent and selective, non-imidazole histamine H3 receptor antagonist. The data herein summarizes its binding affinity, in vivo efficacy, and pharmacokinetic properties, offering valuable insights for researchers, scientists, and drug development professionals.
Core Compound Characteristics
This compound, with the chemical structure 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, has been identified as a high-affinity antagonist for the histamine H3 receptor.[1] It demonstrates selectivity for this receptor with negligible binding to other receptors, transporters, and ion channels at concentrations of 1 μM.[1] Preclinical studies indicate its potential as a wake-promoting agent.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Species | Receptor | Parameter | Value | Reference Compound (Thioperamide) |
| Human | Histamine H3 | pKi | 9.24 ± 0.21 | 7.40 ± 0.33 |
| Rat | Histamine H3 | pKi | 8.90 ± 0.17 | 8.40 ± 0.20 |
| Human | Histamine H3 | pKd | 8.69 | N/A |
| Rat | Histamine H3 | pKd | 8.84 | N/A |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Species | Test | Parameter | Value | Administration Route |
| Mice | Ex Vivo Autoradiography | ED50 | 0.13 mg/kg | Subcutaneous (s.c.) |
| Mice & Rats | Sleep-Wake Study | Efficacious Dose Range | 1-10 mg/kg | Subcutaneous (s.c.) |
| Mice | Chronic Study | Daily Dose | 10 mg/kg | Intraperitoneal (i.p.) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This assay determines the binding affinity of this compound to the histamine H3 receptor.
-
Membrane Preparation: Membranes are prepared from cells transiently expressing either the human or rat H3 receptor.[2]
-
Incubation: The cell membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., ³H-JNJ-5207852) to determine saturation binding (pKd).[1] For competition assays (pKi), a fixed concentration of a known H3 receptor radioligand is used in the presence of varying concentrations of unlabeled this compound.[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to calculate the pKd and pKi values.
In Vitro Autoradiography
This technique is used to visualize the distribution of H3 receptors to which this compound binds in brain tissue.
-
Tissue Preparation: Brains from untreated animals are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.
-
Incubation: The brain slices are incubated with radiolabeled this compound (³H-JNJ-5207852).[1] To determine non-specific binding, a separate set of slices is incubated with the radioligand in the presence of a high concentration of an unlabeled H3 receptor ligand.
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Exposure: The slides are apposed to a phosphor-sensitive imaging plate or film.
-
Imaging and Analysis: The imaging plate is scanned to create a digital image of the radioligand binding, revealing the anatomical distribution of the H3 receptors.
Ex Vivo Autoradiography for Receptor Occupancy
This method measures the degree to which this compound occupies H3 receptors in the brain after systemic administration.
-
Compound Administration: Animals are administered this compound or a vehicle control via a systemic route (e.g., subcutaneous).[1]
-
Tissue Collection: At a designated time point after administration, animals are euthanized, and their brains are rapidly removed and frozen.
-
Tissue Sectioning: The frozen brains are sectioned using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled H3 receptor ligand to label the receptors that are not occupied by this compound.
-
Washing, Exposure, and Analysis: The subsequent steps are similar to in vitro autoradiography. The difference in radioligand binding between the vehicle-treated and this compound-treated groups is used to calculate the percentage of receptor occupancy.
In Vivo Sleep-Wake Analysis in Rodents
This experiment evaluates the effect of this compound on the sleep-wake cycle.
-
Surgical Implantation: Rodents are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and tether system.
-
Compound Administration: this compound or vehicle is administered at the beginning of the light (inactive) phase.[1]
-
Data Recording: Continuous EEG and EMG data are recorded for a set period (e.g., 24 hours).
-
Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, REM sleep, and non-REM sleep) based on the EEG and EMG characteristics. The duration and transitions between these states are quantified and compared between the drug and vehicle groups.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental procedures related to this compound preclinical research.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Preclinical Research Workflow for this compound.
Caption: Logical Flow of this compound's Wake-Promoting Effect.
References
Methodological & Application
JNJ-5207852 In Vivo Experimental Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo experimental protocols for JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled to assist in the design and execution of preclinical studies evaluating the pharmacological effects of this compound.
This compound, also known as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that readily penetrates the brain.[1][2] It acts as a neutral antagonist at the H3 receptor, a mechanism that has been shown to promote wakefulness without causing hypermotility.[1][2]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking the histamine H3 receptor. As a neutral antagonist, it does not alter the receptor's basal activity but prevents the binding of the endogenous agonist, histamine. The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, and its blockade leads to increased release of histamine and other neurotransmitters, contributing to a state of wakefulness.
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Species | pKi | Reference |
| Histamine H3 | Rat | 8.9 | [1][2] |
| Histamine H3 | Human | 9.24 | [1][2] |
Table 2: In Vivo Pharmacological Data
| Parameter | Species | Value | Route | Reference |
| ED50 (Receptor Occupancy) | Mice | 0.13 mg/kg | s.c. | [1][2] |
| Wake-promoting Dose | Rodents | 1-10 mg/kg | s.c. | [1][2][3] |
| No change in body weight | Mice | 10 mg/kg (daily for 4 weeks) | i.p. | [1][2] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Sex | Oral (30 mg/kg) | Intraperitoneal (10 mg/kg) | Reference |
| Tmax (h) | Male | 4.5 | - | [1] |
| Female | 4.0 | - | [1] | |
| Half-life (h) | Male | 14.6 | 13.2 | [1] |
| Female | 16.8 | 20.1 | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Sleep-Wake Cycle Analysis in Rodents
This protocol is designed to assess the effects of this compound on sleep and wakefulness.
Caption: Experimental workflow for sleep-wake cycle analysis.
Materials:
-
This compound (hydrochloride or fumarate salt)[1]
-
Vehicle (e.g., sterile physiological saline)[1]
-
EEG/EMG recording system
-
Stereotaxic apparatus
Procedure:
-
Animal Surgery: Anesthetize animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Recovery: Allow animals to recover for at least one week post-surgery.
-
Habituation: Habituate the animals to the recording cables and experimental chambers.
-
Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). Doses ranging from 1 to 30 mg/kg have been reported to be effective.[1][3]
-
Post-Dose Recording: Immediately following administration, record EEG/EMG for another 24-hour period.
-
Data Analysis: Score the recordings into wakefulness, non-REM (NREM) sleep, and REM sleep. Analyze the time spent in each state and compare the effects of this compound to the vehicle control.
Locomotor Activity Assessment
This protocol evaluates the effect of this compound on spontaneous motor activity to assess potential hypermotility.
Materials:
-
This compound (fumarate salt)[1]
-
Vehicle (e.g., sterile physiological saline)[1]
-
Rodents (mice or rats)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Place the animals in the activity chambers for a period to allow them to acclimate to the new environment.
-
Compound Administration: Administer this compound or vehicle.
-
Data Collection: Immediately after injection, continuously monitor and record locomotor activity for a defined period.
-
Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks) and compare the results between the this compound and vehicle-treated groups. Studies have shown that the wake-promoting effects of this compound are not associated with hypermotility.[1][2]
Ex Vivo Receptor Occupancy
This protocol determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.
Materials:
-
This compound
-
Radiolabeled H3 receptor ligand (e.g., ³H-N-α-methylhistamine)
-
Rodents (mice)
-
Scintillation counter or autoradiography equipment
Procedure:
-
Compound Administration: Administer various doses of this compound subcutaneously.
-
Brain Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly excise the brains.
-
Tissue Preparation: Prepare brain slices for autoradiography.
-
Radioligand Incubation: Incubate the brain slices with a radiolabeled H3 receptor antagonist.
-
Quantification: Measure the amount of radioligand binding to determine the degree of receptor occupancy by this compound. The reported ED50 for receptor occupancy in mice is 0.13 mg/kg.[1]
Pharmacokinetic Studies
This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
This compound (fumarate salt)[1]
-
Sprague-Dawley rats (male and female)[1]
-
Analytical equipment for quantifying drug concentration in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer this compound via oral (e.g., 30 mg/kg) and intraperitoneal (e.g., 10 mg/kg) routes.[1]
-
Sample Collection: Collect blood samples at various time points post-administration. Brain tissue can also be collected at the end of the study.
-
Sample Processing: Process blood samples to obtain plasma.
-
Concentration Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, half-life, and brain penetration. This compound is reported to be extensively absorbed after oral administration and reaches high levels in the brain.[1][2]
References
Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays
Note: Initial searches for "JNJ-5207852" did not yield specific results. The following information is provided for the well-documented and structurally related dual Aurora and cyclin-dependent kinase inhibitor, JNJ-7706621 .
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-7706621 in various cell culture assays. JNJ-7706621 is a potent small molecule inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3][4] Its ability to induce cell cycle arrest and apoptosis in tumor cells makes it a valuable tool for cancer research.[2][3][5]
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by targeting two critical families of kinases involved in cell division. It potently inhibits Aurora A and Aurora B, kinases essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Simultaneously, it inhibits CDK1 and CDK2, which are crucial for regulating the G1/S and G2/M transitions of the cell cycle.[1][5] The dual inhibition of these pathways leads to a cascade of cellular events, including the inhibition of histone H3 phosphorylation, a G2-M phase cell cycle arrest, endoreduplication, and ultimately, the activation of apoptosis in cancer cells.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JNJ-5207852 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective H3 receptor antagonist, JNJ-5207852, in preclinical animal models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
I. Overview of Administration Routes
This compound has been successfully administered in rodent models via several routes, including oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).[1] The choice of administration route can significantly impact the pharmacokinetic profile and subsequent efficacy of the compound. The following sections provide detailed information on each route, supported by available pharmacokinetic data.
II. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound following different administration routes in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intraperitoneal Administration [1]
| Parameter | Oral (30 mg/kg) - Male | Oral (30 mg/kg) - Female | Intraperitoneal (10 mg/kg) - Male | Intraperitoneal (10 mg/kg) - Female |
| Tmax (h) | 4.5 | 4.0 | - | - |
| Half-life (h) | 14.6 | 16.8 | 13.2 | 20.1 |
Table 2: In Vivo Efficacy of this compound Following Subcutaneous Administration in Mice
| Parameter | Value | Species |
| ED50 (ex vivo receptor occupancy) | 0.13 mg/kg | Mice |
III. Experimental Protocols
Protocol 1: Oral Administration in Rats
This protocol is designed for evaluating the pharmacokinetic profile and central nervous system effects of this compound following oral administration.
1. Materials:
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for plasma concentration analysis (e.g., LC-MS/MS)
2. Procedure:
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats to the housing conditions for at least 3-4 days prior to the experiment.[1]
-
Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Dosing: Administer this compound orally to the rats using a gavage needle. Ensure accurate dosing based on the individual animal's body weight.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as Tmax and half-life from the plasma concentration-time profile.[1]
Protocol 2: Intraperitoneal Administration in Mice and Rats
This protocol is suitable for assessing the long-term effects and efficacy of this compound.
1. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Syringes and needles (e.g., 25-27 gauge)
-
Mice or rats[1]
-
Equipment for behavioral assessment (e.g., open field arena, sleep recording apparatus)
2. Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental environment.
-
Compound Preparation: Dissolve this compound in the sterile vehicle to the desired concentration (e.g., for a 10 mg/kg dose).[1]
-
Dosing: Inject the this compound solution intraperitoneally into the lower abdominal quadrant of the animal.
-
Long-Term Studies: For chronic studies, administer the compound daily for the specified duration (e.g., 4 weeks).[1]
-
Efficacy Assessment: Monitor for desired pharmacodynamic effects, such as changes in body weight or wakefulness.[1] A 4-week daily treatment of mice with 10 mg/kg i.p. did not lead to a change in body weight.[1]
Protocol 3: Subcutaneous Administration in Mice and Rats
This route is effective for achieving systemic exposure and evaluating the central effects of this compound.
1. Materials:
-
This compound
-
Sterile vehicle (e.g., artificial extracellular fluid)[1]
-
Syringes and needles
-
Equipment for monitoring physiological and behavioral parameters (e.g., EEG/EMG electrodes, locomotor activity chambers)[1]
2. Procedure:
-
Animal Preparation: For sleep studies, surgically implant EEG and EMG electrodes and allow for recovery.
-
Compound Preparation: Dissolve this compound in the chosen vehicle. For sleep-wake studies, artificial extracellular fluid (147 mM NaCl, 1.3 mM CaCl2, 0.9 mM MgCl2, 2.5 mM KCl, 5.0 mM NaH2PO4, pH 7.4) has been used.[1]
-
Dosing: Administer this compound subcutaneously at doses ranging from 1 to 30 mg/kg.[1][2]
-
Data Collection: Immediately following administration, begin monitoring for effects on sleep-wake states, locomotor activity, or receptor occupancy.[1] In mice and rats, this compound at doses of 1-10 mg/kg s.c. increases time spent awake and decreases REM and slow-wave sleep.[1]
-
Ex Vivo Autoradiography (Optional): To determine brain receptor occupancy, administer a range of doses (e.g., 0.04–2.5 mg/kg) and perform ex vivo autoradiography at a specified time point (e.g., 1 hour post-dose).[1]
IV. Visualizations
Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ex Vivo Autoradiography for JNJ-5207852, a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo autoradiography is a powerful technique to assess the in vivo target engagement of a drug candidate. This method allows for the quantification of receptor occupancy in the brain following systemic administration of an unlabeled compound. By competing with a radiolabeled ligand for binding to the target receptor in tissue sections, the degree of receptor occupancy by the unlabeled drug can be determined. This application note provides a detailed protocol for performing ex vivo autoradiography to determine the histamine H3 receptor occupancy of JNJ-5207852 in rodent brain tissue.
Quantitative Data for this compound
A summary of the key in vitro and in vivo pharmacological data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Species | Value | Reference |
| pKi | Human H3 Receptor | 9.24 | [2] |
| pKi | Rat H3 Receptor | 8.90 | [2] |
| ED50 (Receptor Occupancy) | Mouse | 0.13 mg/kg (s.c.) | [2][3] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams have been generated.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Ex Vivo Autoradiography Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: Sterile physiological saline
-
Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol)
-
Non-specific Binding Control: Thioperamide or unlabeled this compound
-
Animals: Male Wistar rats or mice
-
Buffers and Solutions:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4
-
Cryo-embedding Medium: e.g., OCT compound
-
-
Equipment:
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Phosphor imaging screens (tritium-sensitive)
-
Phosphorimager
-
Image analysis software
-
Protocol for Ex Vivo Autoradiography of this compound
1. Animal Dosing 1.1. Acclimatize animals to the housing conditions for at least one week prior to the experiment. 1.2. Prepare fresh solutions of this compound in sterile physiological saline on the day of the experiment. 1.3. Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous, s.c.). Doses should be selected to cover a range that allows for the determination of an ED50 value (e.g., 0.04 to 2.5 mg/kg for mice).[3] 1.4. House the animals for the desired post-dosing time (e.g., 1 hour) to allow for brain penetration and target engagement.[3]
2. Brain Tissue Collection and Preparation 2.1. Euthanize the animals by an approved method at the designated time point after dosing. 2.2. Immediately decapitate the animal and carefully dissect the brain. 2.3. Rapidly freeze the brain in isopentane cooled with dry ice (-40°C) to preserve tissue integrity and prevent drug dissociation. 2.4. Store the frozen brains at -80°C until sectioning.
3. Cryosectioning 3.1. Mount the frozen brain onto a cryostat chuck using cryo-embedding medium. 3.2. Allow the brain to equilibrate to the cryostat temperature (e.g., -20°C). 3.3. Cut coronal brain sections at a thickness of 20 µm. 3.4. Thaw-mount the sections onto gelatin-coated microscope slides. 3.5. Store the slides with the mounted sections at -80°C until the day of the assay.
4. Radioligand Incubation 4.1. On the day of the experiment, allow the slides to warm to room temperature. 4.2. Prepare the incubation solution containing the radioligand, [3H]-N-α-methylhistamine, in incubation buffer. A concentration of approximately 2-5 nM is typically used. 4.3. To determine non-specific binding, prepare a separate incubation solution containing the radioligand and a high concentration of a competing ligand (e.g., 10 µM thioperamide or unlabeled this compound). 4.4. Place the slides in incubation chambers and add the incubation solution, ensuring the tissue sections are fully covered. 4.5. Incubate the slides for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.
5. Washing 5.1. Following incubation, rapidly wash the slides to remove unbound radioligand. 5.2. Perform a series of short washes in ice-cold wash buffer (e.g., 2 x 2 minutes). 5.3. Briefly dip the slides in ice-cold deionized water to remove buffer salts.
6. Drying and Exposure 6.1. Dry the slides rapidly under a stream of cool, dry air. 6.2. Once completely dry, appose the slides to a tritium-sensitive phosphor imaging screen in a light-tight cassette. 6.3. Include calibrated tritium standards in the cassette to allow for the quantification of radioactivity. 6.4. Expose the screen for an appropriate duration, which can range from several days to weeks depending on the signal intensity.
7. Image Acquisition and Analysis 7.1. Scan the exposed phosphor imaging screen using a phosphorimager to acquire a digital image of the radioactivity distribution in the brain sections. 7.2. Use image analysis software to define regions of interest (ROIs) corresponding to specific brain areas (e.g., cortex, striatum). 7.3. Measure the signal intensity (e.g., photostimulated luminescence, PSL/mm²) within each ROI for both total and non-specific binding sections. 7.4. Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI. 7.5. Determine the percent receptor occupancy for each dose of this compound using the following formula:
7.6. Plot the percent occupancy against the dose of this compound to determine the ED50 value.
Conclusion
This application note provides a comprehensive guide for utilizing ex vivo autoradiography to assess the in vivo histamine H3 receptor occupancy of this compound. The detailed protocols and supporting information are intended to assist researchers in the successful implementation and interpretation of this valuable technique in drug discovery and development. Adherence to these methodologies will enable the generation of robust and reproducible data to characterize the pharmacodynamic properties of this compound and other H3 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of JNJ-7706621
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, using High-Performance Liquid Chromatography (HPLC). The provided methodology is essential for pharmacokinetic studies, formulation development, and quality control.
Physicochemical Properties of JNJ-7706621
A summary of the key physicochemical properties of JNJ-7706621 is presented in the table below. This information is critical for understanding the compound's behavior in a chromatographic system.
| Property | Value |
| Chemical Name | 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S |
| Molecular Weight | 394.36 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (≥ 19.7 mg/mL); Sparingly soluble in Ethanol.[1][2][3] |
| Appearance | White to off-white solid powder |
Experimental Protocol: Reversed-Phase HPLC Analysis of JNJ-7706621
This protocol is adapted from a published method for the analysis of JNJ-7706621.[4]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of the reference standard.
-
Volumetric Glassware: Class A, for the preparation of standards and mobile phase.
-
Syringe Filters: 0.45 µm, for sample filtration.
-
JNJ-7706621 Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Citrate-Phosphate Buffer (pH 7): To be prepared.
-
Dimethyl Sulfoxide (DMSO): HPLC grade, if required for initial stock solution.
2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of JNJ-7706621.[4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Citrate-Phosphate Buffer (pH 7) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 272 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the citrate-phosphate buffer (pH 7). The mobile phase composition will need to be optimized for the specific C18 column used. A common starting point for similar small molecules is a gradient or isocratic mixture of acetonitrile and an aqueous buffer.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of JNJ-7706621 reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO if necessary, and then dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of acetonitrile and citrate-phosphate buffer (pH 7) to achieve concentrations ranging from 1 to 200 µg/mL.[4]
4. Sample Preparation
-
For Drug Substance: Prepare a solution of the JNJ-7706621 drug substance in the same diluent as the working standards to achieve a concentration within the calibration range.
-
For Formulations (e.g., Nanoparticles): Nanoparticles should be dissolved in acetonitrile and vortexed vigorously to ensure complete dissolution of the encapsulated drug.[4] Dilute the resulting solution as necessary to fall within the standard curve range.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
5. System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a working standard solution to evaluate parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates.
6. Data Analysis and Quantification
-
Calibration Curve: Inject the series of working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Inject the sample solutions and determine the peak area of JNJ-7706621. Calculate the concentration of JNJ-7706621 in the samples using the linear regression equation from the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for such an HPLC method is provided below. The values presented are based on the cited literature.[4]
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (CV%) | < 5.2% |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of JNJ-7706621.
References
Application Notes and Protocols: Preparation of JNJ-5207852 for Behavioral Studies
Abstract
These application notes provide detailed protocols for the preparation, formulation, and administration of JNJ-5207852 for use in preclinical behavioral research. This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist that readily penetrates the brain.[1][2] It is a valuable tool for investigating the role of the histaminergic system in arousal, cognition, and various neuropsychiatric disorders. The following sections detail the compound's properties, necessary materials, and step-by-step procedures for creating stable and effective dosing solutions for in vivo studies.
Compound Information: this compound
This compound, also known as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a high-affinity histamine H3 receptor neutral antagonist.[3] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2] Its antagonist action at presynaptic H3 autoreceptors leads to increased release of histamine and other neurotransmitters, resulting in wake-promoting and cognitive-enhancing effects in rodent models.[1][4] For research purposes, it is commonly supplied as a dihydrochloride salt, which influences its molecular weight and solubility.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its commonly used salt form.
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Chemical Formula | C₂₀H₃₂N₂O | C₂₀H₃₂N₂O·2HCl |
| Molecular Weight | 316.5 g/mol [4] | 389.4 g/mol [3] |
| CAS Number | 398473-34-2[4] | 1782228-76-5[3] |
| Appearance | - | Solid, Light yellow to yellow powder[5] |
| Purity | ≥98%[4] | ≥98% (HPLC) |
| Storage | - | Desiccate at Room Temperature |
Solubility Data
Proper vehicle selection is critical for ensuring drug bioavailability and minimizing confounding effects. The solubility of this compound dihydrochloride in various common solvents is detailed below.
| Solvent | Maximum Concentration | Notes |
| Water | 50 mM (approx. 19.47 mg/mL)[3] | - |
| DMSO | 20 mM (approx. 7.79 mg/mL)[3] | Gentle warming may be required. |
| Ethanol | 16 mg/mL[4] | For stock solution preparation. |
| PBS (pH 7.2) | 0.25 mg/mL[4] | Lower solubility compared to water. |
For most subcutaneous (s.c.) or intraperitoneal (i.p.) behavioral studies in rodents, sterile physiological saline is a suitable vehicle, given the compound's good water solubility.[2]
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound acts by blocking the histamine H3 receptor, which functions primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. This blockade inhibits the negative feedback loop that normally suppresses histamine synthesis and release, leading to an increase in synaptic histamine levels and enhanced neurotransmission.
Caption: Signaling pathway of this compound at the histamine H3 autoreceptor.
Experimental Protocols
The following protocols provide a framework for preparing this compound for acute administration in rodent behavioral paradigms. All preparations should be conducted using sterile techniques to prevent contamination.
General Experimental Workflow
The overall process from compound acquisition to data analysis follows a standardized workflow to ensure reproducibility and accuracy.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: JNJ-5207852 for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, in rodent models. The following sections detail recommended dosages, pharmacokinetic data, and experimental protocols to guide researchers in their in vivo studies.
This compound is a non-imidazole compound with high affinity for both rat and human H3 receptors.[1][2][3][4][5][6] It is a valuable tool for investigating the role of the H3 receptor in various physiological processes, particularly in the regulation of sleep and wakefulness.[1][3][4][6][7]
Mechanism of Action
This compound acts as a neutral antagonist at the histamine H3 receptor.[1][3][4] The H3 receptor is an autoreceptor located on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to its observed wake-promoting effects.
Caption: Mechanism of this compound as an H3 receptor antagonist.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Species | Strain | Route of Administration | Dosage Range (mg/kg) | Vehicle | Observed Effects | Reference |
| Rat | Wistar | Subcutaneous (s.c.) | 0.16 - 2.5 | Not Specified | Dose-dependent occupancy of H3 receptors. | [1] |
| Rat | Sprague-Dawley | Subcutaneous (s.c.) | 3, 10, 30 | Not Specified | Increased time spent awake; decreased REM and slow-wave sleep. | [2][8] |
| Rat | Male & Female | Oral (p.o.) | 30 | Not Specified | Moderately fast absorption. | [1] |
| Rat | Male & Female | Intraperitoneal (i.p.) | 10 | Not Specified | Slow elimination. | [1] |
| Mouse | Not Specified | Subcutaneous (s.c.) | 1 - 10 | Artificial Extracellular Fluid or Saline | Increased time spent awake; decreased REM and slow-wave sleep. | [1][2][3] |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 10 (daily for 4 weeks) | Not Specified | No change in body weight. | [1][3] |
| Mouse | BALB/c | Subcutaneous (s.c.) | 20 | Not Specified | Used in pharmacokinetic analysis. | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (30 mg/kg) | Intraperitoneal Administration (10 mg/kg) |
| Tmax (Time to maximum plasma concentration) | 4.0 - 4.5 hours | Not Reported |
| Half-life (t½) | 14.6 - 16.8 hours | 13.2 - 20.1 hours |
| Bioavailability | Extensively absorbed | Not Reported |
| Brain Penetration | Readily penetrates brain tissue | High brain levels observed |
Data compiled from studies in male and female rats.[1]
Table 3: Receptor Occupancy of this compound in Rodents
| Species | Method | ED50 | Notes | Reference |
| Mouse | Ex vivo autoradiography (s.c. administration) | 0.13 mg/kg | Full receptor occupancy at 1 mg/kg. | [1][5] |
| Rat | Ex vivo autoradiography (s.c. administration) | 0.13 mg/kg | Assessed 1 hour after administration. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Wakefulness Studies
Objective: To assess the wake-promoting effects of this compound in mice or rats.
Materials:
-
This compound dihydrochloride
-
Sterile physiological saline (0.9% NaCl) or artificial extracellular fluid (147 mM NaCl, 1.3 mM CaCl2, 0.9 mM MgCl2, 2.5 mM KCl, 5.0 mM NaH2PO4, pH 7.4)[1]
-
Sterile syringes and needles (size appropriate for s.c. or i.p. injection)
-
Rodents (mice or rats)
Procedure:
-
Drug Preparation:
-
On the day of the experiment, freshly prepare this compound solution.
-
Dissolve this compound in sterile physiological saline or artificial extracellular fluid to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but verify compound stability under these conditions.
-
-
Animal Handling and Dosing:
-
Acclimate animals to the experimental room and handling procedures.
-
Weigh each animal to determine the precise injection volume.
-
Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For s.c. injections, lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
A vehicle-only control group should be included in the experimental design.
-
-
Post-Administration Monitoring:
-
Immediately after injection, place the animals in their respective monitoring chambers (e.g., for EEG/EMG recording).
-
Record behavioral and physiological parameters for the desired duration.
-
Caption: Experimental workflow for in vivo wakefulness studies.
Protocol 2: Ex Vivo H3 Receptor Occupancy Assay
Objective: To determine the in vivo occupancy of H3 receptors by this compound in the rodent brain.
Materials:
-
Rodents (rats or mice)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control
-
Surgical instruments for decapitation and brain extraction
-
2-methylbutane cooled with dry ice
-
Cryostat
-
Radioligand (e.g., [3H]-R-α-methylhistamine)
-
Autoradiography equipment
Procedure:
-
Dosing:
-
Administer various doses of this compound (e.g., 0.04 to 2.5 mg/kg, s.c.) and a vehicle control to different groups of animals.[1]
-
-
Tissue Collection:
-
Cryosectioning:
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions of interest (e.g., striatum, cortex, hypothalamus).[1]
-
Mount the sections onto microscope slides.
-
-
Autoradiography:
-
Incubate the brain sections with a saturating concentration of the radioligand (e.g., [3H]-R-α-methylhistamine) to label the H3 receptors not occupied by this compound.
-
Wash the sections to remove unbound radioligand.
-
Expose the slides to a phosphor imaging screen or film.
-
-
Data Analysis:
-
Quantify the density of radioligand binding in the brain regions of interest.
-
Calculate the percentage of receptor occupancy for each dose of this compound relative to the vehicle-treated group.
-
Determine the ED50 value by fitting the dose-response data to a sigmoidal curve.
-
Disclaimer: These protocols are intended as a guide. Researchers should consult the primary literature and optimize procedures for their specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Bio-Techne [bio-techne.com]
- 5. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - ProQuest [proquest.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-5207852 Radiolabeling and Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to JNJ-5207852
This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a high-affinity antagonist for both rat and human histamine H3 receptors.[1][3] Its selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4) and a wide range of other GPCRs, ion channels, and transporters makes it an excellent tool for investigating H3R pharmacology.[1] The tritiated form of this compound, [³H]-JNJ-5207852, allows for direct measurement of its binding to the H3R.[1]
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for the histamine H3 receptor.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | Parameter | Value | Reference |
| Human | H3 | pKi | 9.24 ± 0.21 | [1] |
| Rat | H3 | pKi | 8.90 ± 0.17 | [1] |
| Human | H3 | pKd | 8.69 | [1] |
| Rat | H3 | pKd | 8.84 | [1] |
Table 2: Comparative Binding Affinities of H3R Ligands
| Compound | Species | Receptor | Parameter | Value | Reference |
| This compound | Human | H3 | pKi | 9.24 | [2] |
| Thioperamide | Human | H3 | pKi | 7.40 ± 0.33 | [1] |
| Thioperamide | Rat | H3 | pKi | 8.40 ± 0.20 | [1] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a neutral antagonist, blocks the binding of agonists like histamine, thereby preventing this signaling cascade.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radiolabeling of this compound with Tritium ([³H])
Workflow for Tritium Labeling of this compound
Caption: General workflow for tritium labeling.
Principle: A precursor molecule, such as a brominated or iodinated version of this compound, is synthesized. This precursor then undergoes catalytic reduction with tritium gas (³H₂) in the presence of a catalyst like palladium on carbon (Pd/C). The halogen atom is replaced with a tritium atom. The resulting [³H]-JNJ-5207852 is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its radiochemical purity and specific activity are determined.
In Vitro Radioligand Binding Assay Protocol
This protocol describes a filtration binding assay to determine the affinity of unlabeled compounds for the histamine H3 receptor using [³H]-JNJ-5207852.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
[³H]-JNJ-5207852.
-
Unlabeled this compound (for non-specific binding).
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol Steps:
-
Membrane Preparation:
-
Harvest cells expressing the H3 receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of assay buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of varying concentrations of the test compound, and 150 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Autoradiography Protocol
This protocol outlines the use of [³H]-JNJ-5207852 for the visualization of histamine H3 receptors in brain tissue sections.
Materials:
-
Frozen brain tissue sections (e.g., from rat or mouse) mounted on microscope slides.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
[³H]-JNJ-5207852.
-
Unlabeled this compound or another suitable H3R ligand for determining non-specific binding.
-
Tritium-sensitive phosphor imaging plates or autoradiography film.
-
Image analysis software.
Protocol Steps:
-
Pre-incubation:
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with [³H]-JNJ-5207852 in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for an appropriate duration (typically several weeks for tritium).
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate or develop the film.
-
Analyze the resulting autoradiograms using image analysis software to quantify the density of binding in different brain regions.
-
Specific binding is determined by subtracting the signal in the non-specific binding sections from the total binding sections.
-
Workflow for In Vitro Autoradiography
Caption: Workflow for in vitro autoradiography.
References
Application Notes and Protocols for JNJ-5207852 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic G-protein coupled receptor that functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons in the central nervous system.[3][4] Activation of the H3 receptor leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, dopamine, serotonin, and norepinephrine.[3][4] As an antagonist, this compound blocks the inhibitory action of the H3 receptor, thereby enhancing the release of these neurotransmitters. This property makes this compound a valuable tool for investigating the role of the histaminergic system and other neurotransmitter systems in various physiological and pathological processes through electrophysiological techniques.
These application notes provide an overview of the use of this compound in electrophysiology, including its mechanism of action, key quantitative data, and detailed protocols for its application in patch-clamp recordings.
Quantitative Data
The following table summarizes the key in vitro binding affinities of this compound for the histamine H3 receptor.
| Parameter | Species | Value |
| pKi | Rat H3 Receptor | 8.9 |
| pKi | Human H3 Receptor | 9.24 |
Mechanism of Action in the Context of Electrophysiology
The primary mechanism by which this compound influences neuronal activity is through its antagonism of presynaptic H3 receptors. These receptors are coupled to Gi/o proteins, and their activation leads to two main downstream effects that suppress neurotransmitter release:
-
Inhibition of voltage-gated calcium channels: Activation of H3 receptors inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[5]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: H3 receptor activation can also open GIRK channels, leading to potassium efflux and hyperpolarization of the presynaptic membrane, which further reduces the likelihood of neurotransmitter release.[5]
By blocking these actions, this compound disinhibits presynaptic terminals, leading to an increase in the probability of neurotransmitter release. This can be observed electrophysiologically as an increase in the amplitude of postsynaptic currents or potentials.
Figure 1: Signaling pathway of the H3 receptor and the antagonistic action of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in electrophysiological experiments. Specific parameters may need to be optimized for the particular brain region, cell type, and recording configuration.
Protocol 1: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents
This protocol is designed to investigate the effect of this compound on synaptic transmission by measuring excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
1. Materials and Reagents:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Brain slice preparation of the region of interest (e.g., hippocampus, cortex, nucleus accumbens)
-
Standard patch-clamp electrophysiology rig
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Brain Slice Preparation:
-
Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature until use.
4. Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
For recording EPSCs, hold the neuron at a membrane potential of -70 mV. For IPSCs, a holding potential of 0 mV or a more depolarized potential may be used, depending on the chloride reversal potential.
-
Evoke synaptic responses using a stimulating electrode placed in the vicinity of the recorded neuron.
5. Application of this compound:
-
Record a stable baseline of synaptic responses for at least 10-15 minutes.
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. A typical working concentration range is 1-10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Switch the perfusion to the aCSF containing this compound and record the synaptic responses for another 15-20 minutes or until a steady-state effect is observed.
-
To confirm the reversibility of the effect, perform a washout by perfusing with drug-free aCSF.
6. Data Analysis:
-
Measure the amplitude, frequency, and kinetics of the postsynaptic currents before, during, and after the application of this compound.
-
An increase in the amplitude of evoked EPSCs or IPSCs upon application of this compound would suggest that presynaptic H3 receptors tonically inhibit the release of the respective neurotransmitter in that circuit.
Figure 2: Experimental workflow for whole-cell patch-clamp recording with this compound.
Protocol 2: Paired-Pulse Facilitation/Depression
This protocol is used to investigate the presynaptic locus of action of this compound. A change in the paired-pulse ratio (PPR) is indicative of a change in the probability of neurotransmitter release.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Electrophysiological Recording:
-
Follow the steps for brain slice preparation and establishing a whole-cell recording as in Protocol 1.
-
Deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) to evoke a pair of postsynaptic currents (PSC1 and PSC2).
-
Adjust the stimulus intensity to elicit a clear PSC1.
3. Application of this compound and Data Analysis:
-
Record a stable baseline of paired-pulse responses for 10-15 minutes.
-
Apply this compound as described in Protocol 1.
-
Calculate the PPR as the ratio of the amplitude of the second postsynaptic current to the first (PSC2/PSC1).
-
A decrease in the PPR upon application of this compound would indicate an increased probability of release at the presynaptic terminal, consistent with its mechanism of action.
Expected Results and Interpretation
Given that this compound is an antagonist of the inhibitory presynaptic H3 receptor, its application is expected to increase the release of various neurotransmitters. In electrophysiological recordings, this would manifest as:
-
An increase in the amplitude of evoked postsynaptic currents (EPSCs or IPSCs).
-
A decrease in the paired-pulse ratio (PPR).
-
An increase in the frequency of spontaneous or miniature postsynaptic currents (sPSCs or mPSCs).
The specific neurotransmitter system affected will depend on the brain region and neuronal population under investigation, as H3 receptors are expressed as heteroreceptors on a wide range of neurons.
Conclusion
This compound is a powerful pharmacological tool for the study of histaminergic modulation of synaptic transmission. The protocols outlined above provide a foundation for researchers to investigate the role of H3 receptors in their specific circuits of interest using electrophysiological techniques. Careful experimental design and data interpretation will enable a deeper understanding of the complex roles of the histaminergic system in brain function.
References
- 1. Agonist and antagonist effects of histamine H3 receptor ligands on 5-HT3 receptor-mediated ion currents in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptors--general characterization and their function in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Formulation of JNJ-5207852
Introduction
JNJ-5207852 is a potent and selective histamine H3 receptor antagonist that has been evaluated in preclinical studies for its wake-promoting effects.[1][2][3] For in vivo assessment of oral efficacy in animal models, a reproducible and homogenous formulation is critical. These application notes provide a detailed protocol for the preparation of a suspension of this compound suitable for oral gavage, based on methods described in the scientific literature.[1] The protocol is intended for researchers, scientists, and drug development professionals conducting non-clinical studies.
Compound Information
-
Compound Name: this compound (also available as this compound dihydrochloride)
-
Molecular Target: Histamine H3 Receptor (Antagonist)[2][4][5]
-
Molecular Formula: C₂₀H₃₂N₂O (Free Base) | C₂₀H₃₂N₂O·2HCl (Dihydrochloride)[6]
-
Molecular Weight: 316.5 g/mol (Free Base)[5][6] | 389.4 g/mol (Dihydrochloride)[4]
Data Presentation: Physicochemical Properties
A summary of the solubility for this compound is presented in Table 1. The moderate aqueous solubility of the dihydrochloride salt suggests that for higher dose concentrations required for in vivo studies, a suspension is often the preferred formulation strategy to ensure dose accuracy and uniformity.
Table 1: Solubility Data for this compound
| Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| Dihydrochloride | Water | 19.47 | 50 | - | [4] |
| Dihydrochloride | DMSO | 7.79 | 20 | With gentle warming | [4] |
| Free Base | PBS (pH 7.2) | 0.25 | ~0.79 | - | [6] |
| Free Base | DMF | 20 | ~63.2 | - | [6] |
| Free Base | Ethanol | 16 | ~50.5 | - | [6] |
Experimental Protocols
Objective
To prepare a homogenous and dose-accurate suspension of this compound in a 0.5% methylcellulose vehicle for oral gavage administration in preclinical rodent models. This protocol is adapted from the methodology reported by Barbier et al. (2004) in the British Journal of Pharmacology.[1]
Materials and Equipment
-
This compound powder (dihydrochloride salt or free base)
-
Methylcellulose (e.g., Methocel A15 LV)
-
Purified Water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Homogenizer (optional, for larger volumes or difficult-to-wet compounds)
-
Syringes and gavage needles
Preparation of 0.5% Methylcellulose (Methocel) Vehicle
-
Heat Water: Heat approximately one-third of the final required volume of purified water to 70-80°C.
-
Disperse Methylcellulose: While stirring the hot water vigorously, slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume desired. The slow addition prevents clumping.
-
Mix: Continue stirring for 10-15 minutes until the powder is fully wetted and dispersed. The solution will appear cloudy.
-
Cool and Hydrate: Add the remaining two-thirds of the required volume as cold purified water. Continue stirring until the solution is uniform and the temperature has cooled.
-
Refrigerate: Place the solution in a refrigerator (2-8°C) for at least 2-3 hours, or preferably overnight. This allows the methylcellulose to fully hydrate, resulting in a clear, viscous solution.
-
Equilibrate: Before use, allow the vehicle to equilibrate to room temperature.
Preparation of this compound Suspension (Example: 15 mg/mL)
This protocol details the preparation of a 10 mL suspension at a concentration of 15 mg/mL, as described in the literature.[1] Adjust volumes and weights as necessary for your specific experimental needs.
-
Calculate Required Mass:
-
Target Concentration: 15 mg/mL
-
Final Volume: 10 mL
-
Mass of this compound required: 15 mg/mL * 10 mL = 150 mg
-
-
Weigh Compound: Accurately weigh 150 mg of this compound powder using an analytical balance.
-
Trituration (Wetting Step):
-
Place the weighed powder into a clean, dry mortar.
-
Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle to the powder.
-
Gently triturate the powder with the pestle until a smooth, uniform paste is formed. This step is crucial to ensure the particles are fully wetted and to prevent clumping.
-
-
Geometric Dilution:
-
Gradually add increasing volumes of the 0.5% methylcellulose vehicle to the mortar, mixing thoroughly with the pestle after each addition. For example, add 0.5 mL, mix, then 1.0 mL, mix, then 2.0 mL, mix, and so on.
-
Continue this process until the suspension can be easily transferred.
-
-
Final Volume Adjustment:
-
Transfer the contents of the mortar to a graduated cylinder or a beaker on a magnetic stirrer.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle to ensure a complete transfer of the compound.
-
Add 0.5% methylcellulose vehicle to reach the final desired volume of 10 mL.
-
-
Homogenization:
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
For long-term studies or larger batches, a brief treatment with a low-power homogenizer can improve suspension uniformity.
-
-
Administration:
-
Continuously stir the suspension during the dosing procedure to prevent settling of the particles.
-
Use an appropriately sized syringe and oral gavage needle to administer the calculated dose volume to the animal.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor and heteroreceptor, its activation inhibits the release of histamine and other neurotransmitters. As an antagonist, this compound blocks this inhibitory action, thereby increasing neurotransmitter release.
Caption: Simplified signaling of the H3 receptor and the antagonistic action of this compound.
Experimental Workflow for Formulation Preparation
The following diagram outlines the logical steps for preparing the this compound oral gavage suspension.
Caption: Workflow for preparing this compound suspension for oral gavage.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Bio-Techne [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
JNJ-5207852 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JNJ-5207852 and its dihydrochloride salt. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (free base)?
A1: this compound (free base) is highly soluble in DMSO.[1][2] For in vivo studies, it can be formulated in various solvent mixtures.
Q2: What is the solubility of this compound dihydrochloride in aqueous solutions?
A2: this compound dihydrochloride is soluble in water up to 50 mM.[3]
Q3: How should I store the solid compound and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the following provides a general guideline.
Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A4: This is a common issue when working with compounds that have high solubility in organic solvents but lower solubility in aqueous solutions. Please refer to the troubleshooting guide below for detailed recommendations.
Solubility Data
The following tables summarize the solubility of this compound and its dihydrochloride salt in common laboratory solvents.
Table 1: Solubility of this compound (Free Base)
| Solvent | Concentration | Notes |
| DMSO | 77.5 mg/mL (244.88 mM) | Ultrasonic assistance may be required.[1][2] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Concentration | Notes |
| Water | 50 mM (19.47 mg/mL) | - |
| DMSO | 20 mM (7.79 mg/mL) | Gentle warming may be required to fully dissolve the compound.[3] |
Stability and Storage
Table 3: Storage Recommendations for this compound (Free Base)
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Table 4: Storage Recommendations for this compound Dihydrochloride
| Format | Storage Temperature | Notes |
| Powder | Room Temperature | Should be stored desiccated.[3] |
| In Solvent | -80°C | Up to 1 year |
Note: For all in-solvent storage, it is best practice to use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted for various experimental needs.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Free Base)
-
Materials: this compound (free base) powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 0.316 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex and/or sonicate the solution until the compound is fully dissolved.
-
Store the stock solution at -80°C in aliquots.
-
Protocol 2: Preparation of a 50 mM Aqueous Stock Solution of this compound Dihydrochloride
-
Materials: this compound dihydrochloride powder, sterile deionized water, sterile tubes or vials.
-
Procedure:
-
Weigh out the required amount of this compound dihydrochloride powder. For 1 mL of a 50 mM solution, you will need 19.47 mg.[3]
-
Add the appropriate volume of sterile deionized water.
-
Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in aliquots.
-
In Vivo Formulations
For animal studies, this compound can be prepared in various vehicles. It is crucial to first prepare a clear stock solution in DMSO before adding co-solvents. The following are examples of formulations that have been used.[1]
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition.
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Start with a concentrated stock solution of this compound in DMSO.
-
Add the DMSO stock to the SBE-β-CD solution and mix thoroughly.
-
Formulation 3: 10% DMSO, 90% Corn Oil
-
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Add the DMSO stock to the corn oil and mix thoroughly.
-
Important Note for In Vivo Formulations: It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guide
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for preparing this compound solutions for experimental use.
References
troubleshooting JNJ-5207852 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852, a potent and selective histamine H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, non-imidazole, and potent antagonist of the histamine H3 receptor.[1] It exhibits high affinity for both rat and human H3 receptors and is known for its ability to penetrate the brain, making it a valuable tool for central nervous system research.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a neutral antagonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain.[2][3][4] By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters, leading to its observed wake-promoting and cognitive-enhancing effects.[1]
Q3: What are the primary research applications for this compound?
A3: this compound is primarily used in preclinical research to investigate the role of the histamine H3 receptor in various physiological processes, including:
-
Cognitive function and memory.
-
Neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD.[4]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[6] The dihydrochloride salt is soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Binding Affinity of this compound
| Species | Receptor | pKi | Reference Compound (Thioperamide) pKi |
| Human | H3 | 9.24 | 7.40 |
| Rat | H3 | 8.90 | 8.40 |
Data sourced from Barbier et al. (2004).[1]
Table 2: In Vivo Receptor Occupancy of this compound
| Species | Administration Route | ED50 |
| Mouse | Subcutaneous (s.c.) | 0.13 mg/kg |
Data sourced from Barbier et al. (2004).[1]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor using membranes from cells expressing the receptor and a radiolabeled H3 receptor antagonist (e.g., [³H]-JNJ-5207852 or [³H]-R-α-methylhistamine).
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
Radiolabeled H3 receptor antagonist (e.g., [³H]-JNJ-5207852)
-
This compound (for standard curve)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, this compound, and test compounds to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle
-
Radioligand
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. Plot the data and calculate the Ki of the test compound using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral Studies in Rodents
This protocol provides a general guideline for the administration of this compound to rodents for behavioral experiments.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). For in vivo administration, further dilute the stock solution in a suitable vehicle to the desired final concentration. The final DMSO concentration should be minimized.
-
Animal Handling: Acclimate the animals to the experimental conditions to minimize stress-induced variability.
-
Dosing:
-
Weigh each animal to accurately calculate the dose volume.
-
Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage).
-
For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, use a fresh sterile needle for each animal.
-
For oral gavage (p.o.), use a proper gavage needle to avoid injury.
-
-
Behavioral Testing: Conduct the behavioral test at a predetermined time after compound administration, based on the pharmacokinetic profile of this compound.
-
Control Group: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: In Vitro Radioligand Binding Assay Workflow.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
optimizing JNJ-5207852 dosage for mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JNJ-5207852 in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine H3 receptor antagonist.[1][2] It is not a P2X7 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases histamine levels in the brain, which is associated with its wake-promoting effects.[1]
Q2: What are the reported effects of this compound in mice?
A2: In mice, this compound has been shown to increase wakefulness and decrease both REM and slow-wave sleep.[1][3] These effects are not associated with hypermotility.[1][3] Notably, the wake-promoting effects of this compound were absent in H3 receptor knockout mice, confirming its mechanism of action.[1][3][2]
Q3: What is a recommended starting dosage for this compound in mice?
A3: Based on published preclinical studies, a common dosage range for this compound in mice is 1-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[1] A 4-week daily treatment with 10 mg/kg i.p. did not lead to changes in body weight.[1] The effective dose for receptor occupancy in the brain has been shown to be low, with an ED50 of 0.13 mg/kg (s.c.) for ex vivo receptor occupancy.[1][3][2]
Q4: How should this compound be prepared for administration?
A4: this compound is available as a dihydrochloride salt and is soluble in water and DMSO.[4] For in vivo studies, it has been dissolved in saline for intraperitoneal (i.p.) injections.[5] Always refer to the manufacturer's instructions for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on wakefulness. | Insufficient dosage. | Increase the dose within the 1-10 mg/kg range. Consider the route of administration, as bioavailability can differ. |
| Incorrect mechanism of action being studied. | Confirm that the experimental model is appropriate for a histamine H3 receptor antagonist. This compound will not have effects related to P2X7 receptor antagonism. | |
| Compound degradation. | Ensure proper storage of the compound as per the manufacturer's guidelines. Prepare fresh solutions for each experiment. | |
| Unexpected side effects (e.g., hypermotility). | The observed effects are not characteristic of this compound. | Verify the identity and purity of the compound. This compound's wake-promoting effects are not typically associated with hypermotility.[1][3] |
| Off-target effects at very high doses. | Reduce the dosage to the recommended range. | |
| Variability in experimental results. | Differences in mouse strain, age, or sex. | Standardize the animal model parameters. Report any observed differences between experimental groups. |
| Inconsistent administration technique. | Ensure consistent and accurate administration of the compound. |
Experimental Protocols
Pharmacokinetic Analysis in Mice
A suggested method for pharmacokinetic analysis involves serial blood sampling from the lateral tail vein. This method allows for the evaluation of plasma concentration and pharmacokinetic parameters from a single mouse, reducing inter-individual variability.[6]
Table 1: Summary of this compound Dosages Used in Mice
| Dosage | Administration Route | Observed Effect | Reference |
| 1-10 mg/kg | Subcutaneous (s.c.) | Increased wakefulness, decreased REM and slow-wave sleep. | [1][3] |
| 10 mg/kg | Intraperitoneal (i.p.) | No change in body weight after 4 weeks of daily treatment. | [1] |
| 0.13 mg/kg | Subcutaneous (s.c.) | ED50 for ex vivo brain receptor occupancy. | [1][3][2] |
| 20 mg/kg | Subcutaneous (s.c.) | Used in a pharmacokinetic study. | [7] |
Visualizations
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Caption: Experimental workflow for optimizing this compound dosage in mice.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JNJ-5207852 Technical Support Center: Investigating Potential Off-Target CNS Effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing frequently asked questions regarding the potential off-target effects of JNJ-5207852 within the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[2][3][4] The H3 receptor is primarily a presynaptic autoreceptor in the CNS that inhibits the synthesis and release of histamine. By antagonizing this receptor, this compound increases the release of histamine, which in turn promotes wakefulness.[1][5]
Q2: How selective is this compound for the histamine H3 receptor?
A2: this compound is highly selective for the H3 receptor. A key study demonstrated that at a concentration of 1 µM, this compound showed no inhibitory effect greater than 50% in a screening panel of approximately 50 G-protein-coupled receptors, ion channels, and other drug targets.[2] Furthermore, it did not show significant binding to human H1, H2, or H4 histamine receptors.[2]
Q3: I'm observing an unexpected phenotype in my CNS model after administering this compound. Could this be an off-target effect?
A3: While this compound has a high degree of selectivity, an unexpected phenotype could arise from several factors. It is important to consider:
-
Downstream Effects of H3R Antagonism: The H3 receptor also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. An observed effect could be a downstream consequence of altering these neurotransmitter systems, rather than a direct off-target binding event.
-
Untested Targets: The original off-target screening panel was extensive but not exhaustive. It is possible your biological system expresses a target not included in that panel.
-
Experimental Variables: Ensure that the observed effect is not due to experimental artifacts, vehicle effects, or other confounding variables in your model system.[6][7]
Q4: What are the known CNS effects of this compound in preclinical models?
A4: In rodents, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][3] These wake-promoting effects are absent in H3 receptor knockout mice, confirming its on-target mechanism.[1][2] Notably, these effects are not associated with hypermotility.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes Not Related to Wakefulness
-
Problem: Your rodent model exhibits behavioral changes such as altered anxiety levels, cognitive performance, or motor coordination that are not typically associated with H3R antagonism-induced wakefulness.
-
Troubleshooting Steps:
-
Review Downstream Neurotransmitter Systems: H3R antagonism can modulate the release of several neurotransmitters. The observed behavior could be linked to altered dopaminergic, cholinergic, or serotonergic signaling. Consider measuring the levels of these neurotransmitters in relevant brain regions.
-
Conduct Control Experiments:
-
Vehicle Control: Ensure the vehicle used to dissolve this compound does not produce the observed effect.
-
Positive Control: Use a known compound that induces the observed behavioral change to validate your assay.
-
H3R Knockout/Knockdown Model: If available, testing this compound in an H3R-deficient model can help determine if the effect is on-target.[1][2]
-
-
Consult Off-Target Panel: Refer to the representative off-target screening panel in Table 2. If you suspect a specific receptor system is involved, check if it was likely included in the original screening.
-
Issue 2: Inconsistent or No-Wake Promoting Effect Observed
-
Problem: You are not observing the expected increase in wakefulness in your animal model after this compound administration.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Ensure the compound is properly stored and the formulation is correct. This compound dihydrochloride is soluble in water and DMSO.[4]
-
Confirm Brain Penetrance and Receptor Occupancy: The compound is known to be brain penetrant.[1][2][4] However, factors such as route of administration and metabolism could affect its concentration in the CNS. An ex vivo autoradiography study can confirm receptor occupancy at the dose used.
-
Check Animal Strain and Circadian Cycle: The sedative baseline of your specific rodent strain and the time of day of administration (light vs. dark cycle) can significantly influence the outcome of wakefulness studies.
-
Review Experimental Protocol: Ensure your sleep scoring and EEG/EMG recording methodologies are sensitive enough to detect changes in wakefulness.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | pKi | Reference |
| Human | H3 | 9.24 | [2][3][4] |
| Rat | H3 | 8.9 | [2][3][4] |
Table 2: Representative Off-Target Selectivity Panel
This compound was reported to have no significant activity (<50% inhibition at 1 µM) against a panel of ~50 targets from CEREP.[2] While the exact composition of the historical panel is not public, the following table lists targets commonly found in safety screening panels from that era and today, which were likely included.
| Target Class | Representative Examples |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1, D2, D3, D4, D5), Serotonergic (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ), Cannabinoid (CB1, CB2), Angiotensin (AT1), Bradykinin (B2), GABA (GABA-B) |
| Ion Channels | Sodium (Nav1.5), Potassium (hERG), Calcium (L-type), Chloride |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Phosphodiesterases (PDEs), Cyclooxygenases (COX-1, COX-2) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor in brain tissue homogenates.
-
Methodology:
-
Membrane Preparation: Homogenize rodent brain tissue (e.g., cortex or striatum) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy
-
Objective: To determine the occupancy of H3 receptors in the brain after systemic administration of this compound.
-
Methodology:
-
Dosing: Administer this compound or vehicle to rodents at various doses and time points.
-
Tissue Collection: At a designated time, euthanize the animals and rapidly dissect and freeze the brains.
-
Cryosectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the frozen brain tissue using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a solution containing a specific H3 receptor radioligand.
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Imaging: Expose the slides to a phosphor imaging plate or autoradiographic film.
-
Quantification: Quantify the density of radioligand binding in specific brain regions. Receptor occupancy is calculated as the percentage reduction in specific binding in this compound-treated animals compared to vehicle-treated controls.[8]
-
Protocol 3: Open Field Locomotor Activity Test
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Methodology:
-
Apparatus: Use a square or circular arena with walls to prevent escape, equipped with an overhead camera or a grid of infrared beams to track movement.
-
Habituation: Place the animals in the testing room for a period (e.g., 30-60 minutes) to acclimate before the test.[9]
-
Dosing: Administer this compound or vehicle.
-
Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).[10][11]
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).
-
Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.[9]
-
Visualizations
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Caption: Logical workflow for troubleshooting unexpected CNS effects of this compound.
Caption: Experimental workflow for characterizing the CNS effects of this compound.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Histamine H3 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Open field test in rats [protocols.io]
Technical Support Center: JNJ-5207852 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1] It exhibits high affinity for both rat and human H3 receptors.[2][3][4]
Q2: How selective is this compound?
This compound is highly selective for the H3 receptor. At a concentration of 1 μM, it shows negligible binding to other receptors, transporters, and ion channels, including other histamine receptor subtypes (H1, H2, and H4).[2][5]
Q3: What are the binding affinities (pKi) of this compound for its target?
The reported pKi values for this compound are as follows:
| Species | Receptor | pKi |
| Human | H3 Receptor | 9.24[2][3][4] |
| Rat | H3 Receptor | 8.90[2][3][4] |
Q4: Is this compound considered a neutral antagonist?
Yes, this compound is described as a neutral antagonist at the H3 receptor.[2][4]
Troubleshooting Guides
High non-specific binding can be a significant issue in in vitro assays, potentially masking the specific binding signal and leading to inaccurate results.[6] While this compound is known for its high selectivity, experimental conditions can still contribute to non-specific interactions.
Guide 1: Troubleshooting High Non-Specific Binding in Radioligand Binding Assays
This guide addresses common causes of high non-specific binding (NSB) and provides systematic troubleshooting steps. Ideally, non-specific binding should be less than 50% of the total binding.[6][7]
Problem: High non-specific binding observed in your radioligand assay with ³H-JNJ-5207852.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: A common starting point is a concentration at or below the Kd value.[6] - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[6] - Consider Hydrophobicity: Highly hydrophobic ligands may exhibit higher non-specific binding.[6] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal level, typically within the 100-500 µg range for most receptor assays.[6] - Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove endogenous ligands and other interfering substances.[6] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[6] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[6] - Increase Wash Steps: Use a larger volume of ice-cold wash buffer and/or increase the number of washes.[6] - Filter Pre-treatment: Coating filters with BSA can be beneficial.[6] |
Troubleshooting Workflow for High Non-Specific Binding
Caption: A flowchart for troubleshooting high non-specific binding.
Guide 2: Interpreting Results in Antagonist Assays
Antagonist assays can be challenging to interpret because a decrease in signal can arise from true antagonism or from non-specific effects.[8]
Problem: A concentration-dependent decrease in signal is observed in the presence of this compound, but you are unsure if it is true antagonism.
Possible Confounding Factors and Solutions:
| Potential Confounding Factor | Verification Steps |
| Cytotoxicity | - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your antagonist assay to rule out cell death as the cause of signal reduction.[8] |
| Assay Interference | - If using a reporter gene assay with a fluorescent or luminescent readout, test for direct quenching or inhibition of the reporter enzyme by this compound.[8] |
| Non-Receptor Mediated Effects | - A lack of response in a receptor-mediated assay could indicate that the system is not being activated for reasons other than direct receptor binding.[8] |
Logical Flow for Validating Antagonist Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
mitigating JNJ-5207852-induced side effects in animals
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments with the histamine H3 receptor (H3R) antagonist, JNJ-5207852. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and offer guidance on mitigating unintended effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine in the brain, which in turn promotes wakefulness.[3]
Q2: What are the expected pharmacological effects of this compound in animals?
A2: The most prominent effects observed in animal studies are increased wakefulness and a reduction in both REM (Rapid Eye Movement) sleep and slow-wave sleep.[2][4][5] These effects are dose-dependent and have been demonstrated in both rats and mice.[2]
Q3: Are there any known adverse side effects of this compound in animal models?
A3: Published preclinical studies have not reported significant adverse side effects for this compound. Specifically, its wake-promoting effects are not associated with hypermotility, a common side effect of traditional stimulants.[4][5] Additionally, long-term administration (4 weeks) in mice did not lead to changes in body weight.[4][5]
Q4: Can this compound be administered orally?
A4: Yes, this compound is orally bioavailable and effectively penetrates the brain.[1][2]
Troubleshooting Guide: Managing this compound-Induced Effects
This guide addresses potential challenges researchers may face during their experiments, focusing on the known pharmacological effects of this compound.
| Issue | Potential Cause | Recommended Mitigation Strategy |
| Excessive Wakefulness or Sleep Disruption in Study Animals | This is the primary and expected pharmacological effect of this compound due to H3 receptor antagonism. | - Dose Optimization: Conduct a dose-response study to determine the minimal effective dose for your desired outcome to avoid exaggerated pharmacological effects. - Timing of Administration: Administer the compound during the animal's normal active phase to minimize disruption of the natural circadian rhythm. - Acclimatization: Allow for a suitable acclimatization period after compound administration before behavioral testing to ensure the animal is not in an overly aroused state. |
| Variability in Experimental Results | Inconsistent drug exposure due to formulation or administration issues. | - Proper Formulation: Ensure this compound is fully dissolved in the vehicle. For subcutaneous injection, saline is a suitable vehicle. For oral gavage, a suspension in 0.5% methylcellulose has been used.[1] - Consistent Administration: Use precise administration techniques to ensure each animal receives the intended dose. |
| Lack of Expected Wake-Promoting Effect | Incorrect dosage, administration route, or potential issues with the compound. | - Verify Compound Potency: Ensure the compound has been stored correctly and has not degraded. - Confirm Dosage and Route: Double-check calculations for dosing and ensure the chosen administration route is appropriate for the experimental design. Subcutaneous and oral routes have been shown to be effective.[1][2] |
| Potential for Unforeseen Behavioral Changes | While not reported for this compound, other H3R antagonists have been associated with psychosis-related events in human studies.[6] | - Comprehensive Behavioral Monitoring: In addition to the primary experimental readouts, implement a battery of general behavioral observations to monitor for any abnormal activities. - Control Groups: Always include appropriate vehicle-treated control groups to differentiate compound-specific effects from other experimental variables. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Species | Receptor | pKi |
| Rat | Histamine H3 | 8.9[2] |
| Human | Histamine H3 | 9.24[2] |
Table 2: In Vivo Efficacy in Rodents
| Species | Administration Route | Dose Range (mg/kg) | Primary Effect |
| Rat | Subcutaneous | 3, 10, 30 | Increased wakefulness, decreased REM and slow-wave sleep[2] |
| Mouse | Subcutaneous | 1 - 10 | Increased wakefulness, decreased REM and slow-wave sleep[4] |
| Mouse | Intraperitoneal | 10 | No change in body weight over 4 weeks[4] |
Experimental Protocols
Protocol 1: Assessment of Wake-Promoting Effects in Rats
-
Animals: Male Sprague-Dawley rats (280-350g).
-
Housing: Animals are housed on a 12:12 hour light:dark cycle.
-
Surgical Implantation: For EEG/EMG recordings, animals are surgically implanted with electrodes over the cortex and into the nuchal musculature. A minimum of 7-10 days of post-operative recovery is recommended.
-
Compound Preparation: this compound dihydrochloride is dissolved in sterile 0.9% saline for subcutaneous injection.
-
Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle (saline) subcutaneously at the beginning of the light (rest) phase.
-
Data Collection: Continuously record EEG and EMG for at least 6 hours post-injection.
-
Analysis: Score the recordings for wakefulness, REM sleep, and non-REM (slow-wave) sleep in defined epochs (e.g., 30 seconds). Compare the time spent in each state between the this compound-treated and vehicle-treated groups.
Protocol 2: Preparation of this compound for Oral Administration
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Preparation:
-
Weigh the required amount of this compound dihydrochloride.
-
Prepare the 0.5% methylcellulose solution.
-
Gradually add the powdered this compound to the vehicle while continuously vortexing or stirring to create a homogenous suspension.
-
-
Administration: Administer the suspension via oral gavage at the desired dose volume.
Visualizations
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
JNJ-5207852 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of histamine to the H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By antagonizing this receptor, this compound can increase the release of these neurotransmitters.
Q2: Is this compound an inverse agonist or a neutral antagonist?
A2: this compound is a neutral antagonist at the histamine H3 receptor.[1] This means it blocks the action of agonists but does not have an effect on the receptor's constitutive activity, which is the basal level of signaling in the absence of an agonist. This is in contrast to inverse agonists, which reduce the constitutive activity of the receptor.
Q3: What are the reported binding affinity (pKi) and functional potency (pA2) values for this compound?
A3: The reported binding affinities and functional potencies for this compound are summarized in the table below.
| Species | Binding Affinity (pKi) | Functional Potency (pA2) |
| Human | 9.24[1][2] | 9.84[1] |
| Rat | 8.90[1][2] | 8.94[1] |
Q4: How should I interpret the dose-response curve for this compound in a functional assay?
A4: As a competitive antagonist, this compound will cause a parallel rightward shift in the concentration-response curve of an H3 receptor agonist (e.g., histamine or R-α-methylhistamine).[1] There should be no change in the maximum response of the agonist. The magnitude of this shift is dependent on the concentration of this compound used. This relationship can be quantified using a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.
Troubleshooting Guide
Problem 1: I am not observing a rightward shift in the agonist dose-response curve in the presence of this compound.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Troubleshooting Step: Verify the calculations for your serial dilutions. Ensure that the final concentrations of this compound in your assay are appropriate to elicit a response. Given its high potency, nanomolar concentrations should be effective.
-
-
Possible Cause 2: Issues with compound integrity.
-
Troubleshooting Step: Ensure that your stock solution of this compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Problems with the agonist.
-
Troubleshooting Step: Confirm the stability and concentration of your H3 receptor agonist. Run a control experiment with the agonist alone to ensure it produces a consistent and reproducible dose-response curve.
-
-
Possible Cause 4: Cell-based assay issues.
-
Troubleshooting Step: Check the health and passage number of your cell line expressing the H3 receptor. Ensure adequate receptor expression levels.
-
Problem 2: The maximum response of the agonist is suppressed in the presence of this compound.
-
Possible Cause 1: Non-competitive antagonism or off-target effects.
-
Troubleshooting Step: While this compound is reported to be a competitive antagonist, at very high concentrations, it may exhibit non-specific effects. Try using a lower concentration range of this compound. Also, consider the possibility of off-target effects in your specific experimental system.
-
-
Possible Cause 2: Assay artifacts.
-
Troubleshooting Step: High concentrations of any compound can sometimes interfere with the assay technology (e.g., fluorescence or luminescence readouts). Run appropriate controls, including this compound alone at the highest concentration, to check for any interference.
-
Problem 3: The slope of my Schild plot is significantly different from unity (1).
-
Possible Cause 1: Non-competitive antagonism.
-
Troubleshooting Step: A Schild plot slope that is not equal to 1 suggests that the antagonism may not be competitive. As mentioned above, this could be due to using excessively high concentrations of this compound.
-
-
Possible Cause 2: Lack of equilibrium.
-
Troubleshooting Step: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptors before adding the agonist.
-
-
Possible Cause 3: Agonist or antagonist degradation.
-
Troubleshooting Step: If either the agonist or antagonist is unstable during the course of the experiment, it can affect the shape of the dose-response curves and the resulting Schild plot.
-
Experimental Protocols
1. cAMP Accumulation Assay for this compound Functional Antagonism
This protocol is designed to measure the ability of this compound to antagonize the histamine-mediated inhibition of forskolin-induced cAMP accumulation in cells expressing the histamine H3 receptor.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor in appropriate media.
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a range of concentrations of an H3 receptor agonist (e.g., histamine) to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration for each concentration of this compound.
-
Determine the EC50 of the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound.
-
Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the molar concentration of this compound.
-
The x-intercept of the Schild plot will give the pA2 value.
-
2. [35S]GTPγS Binding Assay for this compound
This assay measures the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G proteins coupled to the H3 receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the histamine H3 receptor.
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4), and serial dilutions of this compound.
-
Add a range of concentrations of an H3 receptor agonist.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration over GF/B filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the log of the agonist concentration for each concentration of this compound.
-
Analyze the data as described for the cAMP accumulation assay to determine the pA2 value.
-
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the action of this compound.
Caption: Workflow for determining the pA2 value of this compound using Schild analysis.
Caption: A logical workflow for troubleshooting unexpected dose-response curve results.
References
Technical Support Center: JNJ-5207852 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-5207852. The information provided is intended to assist with in vivo experiments, focusing on understanding and managing its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a G-protein coupled receptor that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. By antagonizing this receptor, this compound can increase the release of histamine and other neurotransmitters, leading to effects such as wakefulness.[3][4]
Q2: Does this compound have poor oral bioavailability?
Contrary to some interpretations, this compound demonstrates high oral bioavailability in preclinical models. In a study with Sprague-Dawley rats, the average oral bioavailability was 107% in males and 85% in females.[3] The compound is extensively absorbed after oral administration and achieves high levels in the brain.[1][3][4]
Q3: What are the known pharmacokinetic parameters for this compound in rats?
Pharmacokinetic studies in rats have established key parameters for this compound following a single oral dose. These findings are crucial for designing in vivo experiments, particularly for determining appropriate dosing and sampling schedules.
| Parameter | Male Rats | Female Rats | Reference |
| Dose | 30 mg/kg (oral) | 30 mg/kg (oral) | [3] |
| Tmax (Time to Peak Plasma Concentration) | 4.5 hours | 4.0 hours | [3] |
| Elimination Half-life (t½) | 14.6 hours | 16.8 hours | [3] |
| Oral Bioavailability (F%) | 107% | 85% | [3] |
Q4: If bioavailability is high, what could "poor pharmacokinetic characteristics" refer to?
While this compound did not proceed to clinical development due to "poor pharmacokinetic characteristics," this does not necessarily mean poor absorption. This terminology could encompass a range of other factors that can complicate drug development, such as:
-
High inter-individual variability: Significant differences in drug exposure between subjects.
-
Complex metabolism: Formation of multiple metabolites that may have their own pharmacological activity or safety concerns.
-
Potential for drug-drug interactions: Inhibition or induction of metabolic enzymes like cytochrome P450s.
-
Non-linear pharmacokinetics: A non-proportional relationship between the administered dose and the resulting plasma concentration.
Q5: What are the initial signs of inconsistent oral absorption in my in vivo study?
Even with high overall bioavailability, you might encounter inconsistent results. Key indicators of variable absorption in your experiments include:
-
High variability in plasma concentrations at specific time points across different animals in the same dosing group.
-
Inconsistent or unpredictable dose-response relationships in your efficacy or toxicology studies.
-
Unexpectedly low or high drug exposure (AUC) in a subset of your study animals.
Troubleshooting Guide: Inconsistent In Vivo Exposure
This guide provides strategies to troubleshoot and mitigate variability in the in vivo pharmacokinetic profile of this compound.
Issue 1: High Variability in Plasma Concentrations
High variability can obscure the true efficacy and safety profile of a compound. The following strategies focus on improving the consistency of oral absorption.
-
Rationale: Reducing the particle size of a compound increases its surface area, which can lead to a more rapid and uniform dissolution in the gastrointestinal tract.[5] This is particularly useful for ensuring complete dissolution of the administered dose.
-
Experimental Protocol:
-
Prepare a micronized form of this compound using techniques like jet milling or cryo-milling.
-
Characterize the particle size distribution of the micronized and non-micronized compound using laser diffraction.
-
Prepare a simple suspension of both forms (e.g., in 0.5% methylcellulose).
-
Administer equivalent doses to parallel groups of rats via oral gavage.
-
Collect plasma samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analyze plasma concentrations and compare the pharmacokinetic parameters, paying close attention to the standard deviation in Cmax and AUC.
-
-
Hypothetical Data Presentation:
| Formulation | Mean Cmax (ng/mL) | SD of Cmax | Mean AUC (ng·h/mL) | SD of AUC |
| Standard Suspension | 1250 | 450 | 25000 | 8000 |
| Micronized Suspension | 1350 | 150 | 26000 | 2500 |
-
Rationale: Converting the crystalline form of a drug to an amorphous state dispersed within a polymer matrix can enhance its aqueous solubility and dissolution rate.[5] This can lead to more consistent absorption.
-
Experimental Protocol:
-
Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Administer the solid dispersion (reconstituted in water) and a crystalline suspension to parallel groups of rats.
-
Conduct a pharmacokinetic study as described in Strategy 1.1.
-
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the contents of the GI tract.[6][7] This pre-dissolved state can bypass dissolution as a rate-limiting step, leading to more uniform absorption.[8]
-
Experimental Protocol:
-
Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol) for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of components for self-emulsification.
-
Prepare the this compound-loaded SEDDS formulation.
-
Administer the SEDDS formulation (e.g., in a gelatin capsule or via oral gavage) and a standard suspension to parallel groups of rats.
-
Conduct a pharmacokinetic study.
-
-
Hypothetical Data Presentation:
| Formulation | Mean Cmax (ng/mL) | SD of Cmax | Mean AUC (ng·h/mL) | SD of AUC |
| Standard Suspension | 1250 | 450 | 25000 | 8000 |
| SEDDS Formulation | 1500 | 120 | 28000 | 2000 |
Issue 2: Inconsistent Experimental Conditions
Variability can also be introduced through the experimental protocol itself.
-
Rationale: The presence or absence of food can significantly alter gastric emptying time, GI tract pH, and splanchnic blood flow, all of which can affect drug absorption.
-
Troubleshooting Steps:
-
Rationale: The vehicle used to administer the compound can impact its solubility and stability.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved or uniformly suspended in the chosen vehicle.
-
For suspensions, ensure consistent particle size and use a suitable suspending agent (e.g., methylcellulose) to prevent settling.
-
Always prepare the dosing formulation fresh on the day of the experiment.
-
Confirm the concentration of this compound in the dosing formulation.
-
Visualizations
Caption: Simplified signaling pathway of the Histamine H3 receptor.
Caption: Decision tree for troubleshooting inconsistent PK data.
Caption: Mechanism of SEDDS for enhancing absorption consistency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 7. Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
Navigating In Vivo Studies with JNJ-5207852: A Technical Support Guide
For researchers and drug development professionals utilizing the potent H3 receptor antagonist JNJ-5207852 in in vivo studies, appropriate vehicle selection is paramount for ensuring reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for in vivo administration?
A1: There is no single universal vehicle for this compound, as the optimal choice depends on the route of administration (e.g., subcutaneous, intraperitoneal, oral), the desired dose, and the specific experimental protocol. However, based on the compound's solubility profile, multi-component vehicle systems are typically required. For the dihydrochloride salt of this compound, which is soluble in water up to 50 mM, aqueous-based vehicles may be suitable for lower concentrations.[1][2][3] For higher concentrations or the free base, co-solvent systems are necessary.
Commonly suggested formulations for poorly soluble compounds like this compound include:
-
A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
A solution of 10% DMSO in corn oil.[4]
-
A formulation containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[4]
It is crucial to first dissolve this compound completely in DMSO before adding other components.
Q2: What are the known solubility characteristics of this compound?
A2: The solubility of this compound varies depending on the salt form and the solvent. The dihydrochloride salt is reported to be soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.[1][2][3] The free base form has a high solubility in DMSO, noted as 77.5 mg/mL (approximately 245 mM), often requiring sonication to achieve full dissolution.[4]
Q3: Can I use a simple aqueous vehicle like saline for this compound?
A3: For the dihydrochloride salt at low concentrations, saline might be a viable option due to its reported aqueous solubility of up to 50 mM.[1][2][3] However, for the free base or for higher concentrations of the salt form, a simple aqueous vehicle is not recommended due to the risk of precipitation. It is always advisable to perform a small-scale solubility test with your specific batch of the compound and intended vehicle before preparing a large volume for your study.
Q4: Are there any known issues with the pharmacokinetics of this compound?
A4: Yes, this compound was noted to have poor pharmacokinetic characteristics, which ultimately led to the discontinuation of its clinical development.[5] Researchers should be aware of this and may need to tailor their study design, including dosing frequency and route of administration, to account for this. Despite these limitations, the compound is known to be orally active and brain penetrant.[1][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the vehicle during preparation. | The compound's solubility limit has been exceeded in the final vehicle composition. The order of solvent addition was incorrect. | 1. Ensure this compound is completely dissolved in a small volume of DMSO first before adding other co-solvents or aqueous components.[4] 2. Gently warm the solution or use an ultrasonic bath to aid dissolution in DMSO.[1][4] 3. Consider increasing the proportion of the co-solvent (e.g., PEG300) or using a solubilizing agent like SBE-β-CD.[4] |
| The prepared formulation is too viscous for injection. | A high concentration of polyethylene glycol (PEG) or other polymers can increase viscosity. | 1. Gently warm the formulation to reduce viscosity before administration. 2. If possible, adjust the vehicle composition to reduce the percentage of the high-viscosity component, ensuring the compound remains in solution. |
| Signs of irritation or toxicity in animals at the injection site. | The vehicle itself may be causing irritation, particularly with high concentrations of DMSO or other organic solvents. The pH of the formulation may be outside the physiological range. | 1. Minimize the final concentration of DMSO in the formulation; aim for the lowest percentage that maintains solubility. 2. Ensure the pH of the final solution is close to neutral (pH 7.2-7.4). 3. Consider an alternative, less irritating vehicle if the problem persists. 4. Rotate injection sites for repeated dosing. |
| Inconsistent or unexpected experimental results. | This could be due to inconsistent dosing from a non-homogenous formulation, degradation of the compound, or unintended biological effects of the vehicle. | 1. Ensure the formulation is a clear, homogenous solution before each administration. 2. Prepare fresh formulations daily to minimize the risk of degradation. 3. Always include a vehicle-only control group in your study to differentiate the effects of this compound from those of the vehicle. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Salt Form | Solvent | Maximum Concentration | Notes | Reference(s) |
| Dihydrochloride | Water | 50 mM | [1][2][3] | |
| Dihydrochloride | DMSO | 20 mM | With gentle warming | [1][2][3] |
| Free Base | DMSO | 77.5 mg/mL (~245 mM) | Requires sonication | [4] |
Table 2: In Vivo Administration of this compound
| Route of Administration | Species | Dose Range | Salt Form Used | Reference(s) |
| Subcutaneous (s.c.) | Rat, Mouse | 1 - 30 mg/kg | Hydrochloride | [6][7][8] |
| Intraperitoneal (i.p.) | Mouse | 10 mg/kg | Not specified | [6][7][8] |
| Oral | Not specified | Not specified | Fumarate (for PK studies) | [6] |
Experimental Protocols & Methodologies
General Protocol for Vehicle Preparation (Example Formulation)
This protocol is based on a commonly suggested vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.
Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [4]
-
Weighing the Compound: Accurately weigh the required amount of this compound for your target concentration and final volume.
-
Initial Dissolution: Add 10% of the final volume as pure DMSO to the this compound powder. Vortex and/or sonicate until the compound is fully dissolved and the solution is clear.
-
Adding Co-solvent: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Adding Surfactant: Add 5% of the final volume as Tween-80. Mix thoroughly.
-
Final Dilution: Add 45% of the final volume as sterile saline. Mix until a clear, homogenous solution is achieved.
-
Vehicle Control: Prepare a vehicle-only control by following the same procedure but omitting this compound.
Visualizing Experimental Logic
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of JNJ-5207852 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of JNJ-5207852 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For the dihydrochloride salt form of this compound, water is also a suitable solvent.[1]
Q2: What are the optimal storage conditions and expected stability for this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to 1 year.[2] For shorter periods, storage at -20°C is acceptable for up to one month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound stock solutions at room temperature?
A3: No, it is not recommended to store this compound stock solutions at room temperature for any significant length of time. The solid powder form of this compound dihydrochloride should be desiccated at room temperature, but once in solution, it should be stored at or below -20°C to minimize degradation.[1]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before use. To avoid this issue, consider preparing a slightly lower concentration stock solution or ensure that the solvent is anhydrous.
Q5: How does the final concentration of DMSO from my stock solution affect my cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. It is best practice to ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C).2. Inaccurate concentration: Pipetting errors or solvent evaporation.3. Precipitation in media: Low aqueous solubility of the compound at the working concentration. | 1. Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock from powder. Consider verifying the integrity of your stock using the HPLC protocol below.2. Recalibrate pipettes and prepare fresh dilutions carefully.3. Lower the final concentration of this compound. Ensure the final DMSO concentration is low. Prepare the final dilution immediately before adding to the assay. |
| Complete loss of compound activity | 1. Significant degradation: Stock solution may be old or has been mishandled.2. Incorrect compound: Vial may be mislabeled. | 1. Prepare a fresh stock solution from the original powder. If possible, test the activity of the new stock in a reliable positive control experiment.2. Confirm the identity of the compound through analytical methods if available (e.g., LC-MS). |
| Precipitate observed in stock solution vial | 1. Low solubility at storage temperature. 2. Solvent hydration: Absorption of water by DMSO can reduce solubility. | 1. Gently warm the vial (e.g., 37°C water bath) and vortex to redissolve.2. Use anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. |
Stability of this compound Stock Solutions
The long-term stability of this compound stock solutions is critical for reproducible experimental results. The following tables summarize the recommended storage conditions based on available data.
Table 1: Storage Recommendations for this compound Powder
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| Dihydrochloride Salt (solid) | Room Temperature (Desiccated) | Not specified |
Table 2: Storage Recommendations for this compound in Solvent
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 1 year[2] |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of your specific form of this compound (free base: 316.48 g/mol ; dihydrochloride: 389.4 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure all the solid has dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in appropriate vials and store at -80°C for long-term use or -20°C for short-term use.
Protocol for Long-Term Stability Assessment by HPLC
This protocol outlines a method to assess the stability of a this compound stock solution over time.
-
Prepare Initial Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a working concentration (e.g., 100 µM) in an appropriate mobile phase or a compatible solvent mixture.
-
Inject the diluted sample onto a C18 HPLC column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Record the chromatogram, noting the retention time and peak area of the this compound peak. This serves as your baseline.
-
-
Store Aliquots: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Thaw and Analyze:
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution and analyze by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Biological Context and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
This compound is a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby increasing the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the long-term stability of this compound stock solutions.
Caption: A typical experimental workflow for conducting a long-term stability study of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of JNJ-5207852 and Thioperamide: In Vivo Efficacy of Two Potent Histamine H3 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of two prominent histamine H3 receptor (H3R) antagonists: JNJ-5207852 and thioperamide. This analysis is supported by experimental data to inform preclinical research and development decisions.
Both this compound, a novel, non-imidazole antagonist, and thioperamide, a classic imidazole-based antagonist, target the H3R, a key presynaptic autoreceptor in the central nervous system. Blockade of this receptor enhances the release of histamine and other neurotransmitters, leading to a range of physiological effects, including increased wakefulness and potential cognitive enhancement. While both compounds act on the same target, their pharmacological profiles and in vivo efficacy exhibit notable differences.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the key quantitative data from in vivo and in vitro studies, providing a direct comparison of the potency and receptor occupancy of this compound and thioperamide.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | pKi |
| This compound | H3 | Human | 9.24[1] |
| H3 | Rat | 8.90[1] | |
| Thioperamide | H3 | Human | 7.40[1] |
| H3 | Rat | 8.40[1] | |
| H4 | Human | 7.1[1] |
Higher pKi values indicate greater binding affinity.
Table 2: In Vivo Receptor Occupancy
| Compound | Animal Model | Administration | ED50 | Reference |
| This compound | Mice | Subcutaneous (s.c.) | 0.13 mg/kg[1][2] | Barbier et al., 2004 |
| Thioperamide | Mice | Subcutaneous (s.c.) | 2 mg/kg[1] | Barbier et al., 2004 |
ED50 represents the dose required to achieve 50% receptor occupancy in the brain.
Table 3: In Vivo Functional Efficacy
| Compound | Animal Model | Dose Range | Observed Effects | Reference |
| This compound | Mice & Rats | 1-10 mg/kg (s.c.) | Increased wakefulness, decreased REM and slow-wave sleep.[1][2] | Barbier et al., 2004 |
| Thioperamide | Mice | 12.5-25 mg/kg (i.p.) | Increased locomotor activity.[3] | Sakai et al., 1991 |
| APP/PS1 Tg Mice | 5 mg/kg (i.p.) | Improved cognitive impairments, reduced Aβ plaque burden.[4] | Yan et al., 2021 | |
| Mice | 15 mg/kg (i.p.) | Improved passive avoidance response.[5] | Meguro et al., 1995 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of H3R antagonists.
Caption: Experimental workflows for key in vivo studies.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key in vivo experiments cited.
Ex Vivo H3 Receptor Occupancy Autoradiography
This experiment determines the extent to which a drug binds to its target receptor in the brain after in vivo administration.
-
Animal Model: Male Wistar rats or mice are typically used.[1]
-
Drug Administration: this compound and thioperamide are dissolved in sterile physiological saline.[1] The compounds are administered subcutaneously (s.c.) at a range of doses.[1]
-
Tissue Collection: One hour after drug administration, animals are euthanized, and their brains are rapidly removed and frozen in isopentane cooled with dry ice.[1]
-
Cryosectioning: Coronal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Radioligand Binding: The brain sections are incubated with a solution containing a radiolabeled H3R ligand, such as [3H]-N-α-methylhistamine, to label the H3 receptors that are not occupied by the administered drug.
-
Autoradiography: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal. The density of the signal is inversely proportional to the receptor occupancy by the unlabeled drug.
-
Data Analysis: The images are digitized, and the radioactivity in specific brain regions is quantified. The percentage of receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated controls. The ED50 is then determined from the dose-response curve.
Sleep-Wake Cycle Analysis via EEG/EMG
This method is used to assess the effects of a compound on the states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Animal Model: Adult male Sprague-Dawley rats or mice are used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the neck musculature.
-
Recovery and Habituation: Animals are allowed to recover from surgery for at least one week and are habituated to the recording chambers and cables.
-
Baseline Recording: Baseline EEG/EMG data is recorded for a 24-hour period to establish the normal sleep-wake pattern for each animal.
-
Drug Administration: this compound or vehicle is administered at the beginning of the light period (the normal sleep phase for rodents).[1]
-
Post-Dosing Recording: EEG and EMG signals are continuously recorded for several hours following drug administration.
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) as wake, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns. The total time spent in each state is then calculated and compared between the drug-treated and vehicle-treated groups.
Discussion and Conclusion
The available data clearly indicate that this compound is a more potent and selective H3R antagonist than thioperamide. In vitro, this compound demonstrates significantly higher binding affinity for both human and rat H3 receptors.[1] This higher affinity translates to greater in vivo potency, as evidenced by its substantially lower ED50 for receptor occupancy in the mouse brain.[1]
Functionally, this compound has been shown to be effective in promoting wakefulness in both rats and mice at doses of 1-10 mg/kg.[1][2] Thioperamide also exhibits wake-promoting effects, often demonstrated through increased locomotor activity, though typically at higher doses (12.5-25 mg/kg).[3] Furthermore, studies have highlighted the potential of thioperamide in cognitive models, such as improving memory in senescence-accelerated mice and reducing amyloid pathology in a mouse model of Alzheimer's disease.[4][5]
A key difference between the two compounds lies in their selectivity. This compound is highly selective for the H3R, with negligible binding to other receptors, including the histamine H4 receptor.[1] In contrast, thioperamide also has a notable affinity for the H4 receptor, which could contribute to a more complex pharmacological profile.[1] Additionally, this compound is characterized as a neutral antagonist, while thioperamide acts as an inverse agonist.[1] This distinction may have implications for long-term treatment and potential side effects.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of CREB‐mediated autophagy by thioperamide ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of thioperamide, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H3 Receptor Antagonysts: Alternatives to JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its strategic position makes it a compelling target for the development of therapeutics for a range of neurological and psychiatric disorders, including narcolepsy, attention-deficit/hyperactivity disorder (ADHD), and cognitive impairments. JNJ-5207852 is a potent and selective H3 receptor antagonist that has been instrumental in preclinical research. This guide provides a comprehensive comparison of this compound with other notable H3 receptor antagonists, focusing on their pharmacological profiles, supported by experimental data and detailed methodologies.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its key alternatives. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative in Vitro Binding Affinities (Ki/pKi) for H3 Receptors
| Compound | Human H3 Receptor (pKi) | Rat H3 Receptor (pKi) | Reference(s) |
| This compound | 9.24 | 8.9 | [1][2][3][4] |
| Pitolisant (Wakix) | 8.79 (Ki = 0.16 nM) | - | [5][6] |
| Ciproxifan | - | 9.3 (pKi from various functional assays) | [7][8][9] |
| ABT-239 | 9.5 | 8.9 | [10][11][12] |
| GSK189254 | 9.59 - 9.90 | 8.51 - 9.17 | [13][14] |
Table 2: Comparative in Vitro Functional Activity (IC50/pA2/EC50)
| Compound | Functional Assay | Potency | Reference(s) |
| This compound | Neutral Antagonist | - | [1] |
| Pitolisant (Wakix) | Inverse Agonist (cAMP) | EC50 = 1.5 nM | [5] |
| Ciproxifan | Antagonist ([3H]HA release) | IC50 = 9.2 nM | [8] |
| ABT-239 | Inverse Agonist | - | [10] |
| GSK189254 | Inverse Agonist | - | [14] |
Table 3: Selectivity Profile for Histamine Receptors
| Compound | H1 Receptor Affinity | H2 Receptor Affinity | H4 Receptor Affinity | Reference(s) |
| This compound | Negligible | Negligible | Negligible | [1][3] |
| Pitolisant (Wakix) | >1000-fold selective for H3 | >1000-fold selective for H3 | >1000-fold selective for H3 | [5] |
| Ciproxifan | Low affinity | Low affinity | - | [8] |
| ABT-239 | >5000-fold selective for H3 | >5000-fold selective for H3 | >5000-fold selective for H3 | [10] |
| GSK189254 | >10,000-fold selective for H3 | >10,000-fold selective for H3 | >10,000-fold selective for H3 | [14] |
Chemical Structures
The chemical structures of this compound and its alternatives are presented below.
-
This compound: 1-[4-(3-piperidin-1-ylpropoxy)benzyl]piperidine[1][15]
-
Pitolisant: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine[6][16][17][18]
-
Ciproxifan: cyclopropyl(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone[7][9][19][20]
-
ABT-239: 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile[10][21][22]
-
GSK189254: 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide[13][23][24][25]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the H3 receptor signaling pathway and a general experimental workflow.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the H3 receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity H3 receptor radioligand, such as [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Incubate the membrane preparation with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining IC50/EC50)
This protocol describes a generalized method to assess the functional activity of H3 receptor antagonists by measuring their effect on cAMP accumulation.
1. Materials:
-
Cells: A cell line stably expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells).
-
Cell Culture Medium and Reagents.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
cAMP Detection Kit: e.g., an ELISA-based or HTRF-based kit.
2. Procedure:
-
Seed the cells in a multi-well plate and grow to an appropriate confluency.
-
Pre-incubate the cells with various concentrations of the test compound in the assay buffer.
-
Stimulate the cells with a fixed concentration of the H3 receptor agonist (typically its EC80) in the presence of forskolin.
-
Include control wells for basal cAMP levels (no agonist or antagonist), agonist-stimulated cAMP levels, and forskolin-stimulated cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
For inverse agonists, which reduce basal cAMP levels, determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
Calculate the pA2 value for competitive antagonists using a Schild plot analysis if multiple agonist concentrations are tested.
Conclusion
This compound is a potent and selective non-imidazole H3 receptor neutral antagonist. The alternatives discussed, including the approved drug Pitolisant (Wakix), as well as the research compounds Ciproxifan, ABT-239, and GSK189254, offer a range of potencies, selectivities, and mechanisms of action (inverse agonism). The choice of an appropriate H3 receptor antagonist for a particular research application will depend on the specific experimental goals, such as the desired in vivo efficacy profile, the need for a neutral antagonist versus an inverse agonist, and the required selectivity over other receptors. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design robust experiments in the exciting and evolving field of H3 receptor pharmacology.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ciproxifan - Wikipedia [en.wikipedia.org]
- 10. ABT-239 - Wikipedia [en.wikipedia.org]
- 11. ABT-239 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. 404 | BioChemPartner [m.biochempartner.com]
- 13. researchgate.net [researchgate.net]
- 14. GSK-189254 - Wikipedia [en.wikipedia.org]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Pitolisant Hydrochloride | C17H27Cl2NO | CID 11551689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. WO2023214431A1 - A pharmaceutical composition of pitolisant hydrochloride and their process for the preparation - Google Patents [patents.google.com]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. Ciproxifan | C16H18N2O2 | CID 6422124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. GSRS [gsrs.ncats.nih.gov]
- 22. ABT-239 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. GSRS [gsrs.ncats.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. GSK 189254 HCl | TargetMol [targetmol.com]
A Comparative Guide to Validating JNJ-5207852 Binding Specificity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of the novel histamine H3 receptor antagonist, JNJ-5207852, with other alternative compounds. The information presented is supported by experimental data from publicly available research, offering a comprehensive resource for validating binding specificity assays.
Introduction
This compound is a potent and selective, non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] The H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3] As such, H3R antagonists are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. Validating the binding specificity of a compound like this compound is a critical step in its preclinical development to ensure its on-target effects and minimize potential off-target liabilities.
This guide compares the binding affinity and selectivity of this compound with other well-characterized H3R antagonists, including thioperamide, ciproxifan, ABT-239, and pitolisant.
Comparative Binding Affinity
The binding affinity of a compound for its target receptor is a key indicator of its potency. This is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest. The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Human H3R pKi | Rat H3R pKi | Functional Activity |
| This compound | 9.24[1][2] | 8.90[1][2] | Neutral Antagonist[1] |
| Thioperamide | 7.40[1] | 8.40[1] | Inverse Agonist |
| Ciproxifan | 9.3[4] | ~9.27 (mouse)[5] | Inverse Agonist[6][7] |
| ABT-239 | 9.5[8][9] | 8.9[8][9][10] | Inverse Agonist |
| Pitolisant | ~9.8 (Ki of 0.16 nM)[11][12] | - | Inverse Agonist[12] |
Binding Specificity and Selectivity
Beyond high affinity for the target receptor, a desirable drug candidate should exhibit high selectivity, with minimal binding to other receptors that could lead to off-target effects. The selectivity of this compound has been demonstrated to be superior to older antagonists like thioperamide.
-
This compound: Shows negligible binding to other histamine receptor subtypes (H1, H2, H4) and a panel of other GPCRs, ion channels, and transporters at a concentration of 1 µM.[13]
-
Thioperamide: In addition to its H3R activity, it also shows affinity for the H4 receptor.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the binding characteristics of H3R antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the recombinant human or rat H3 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).[14][15]
-
Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., (R)-(-)-α-Methylhistamine).[14]
3. Incubation and Filtration:
-
The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[15]
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Autoradiography
This technique is used to visualize the anatomical distribution of receptor binding within tissue sections. It is a powerful tool for confirming the specificity of a radiolabeled compound in a more physiologically relevant context.
1. Brain Section Preparation:
-
Brains from experimental animals (e.g., wild-type and H3R knockout mice) are rapidly removed, frozen, and sliced into thin sections (e.g., 10-20 µm) using a cryostat.[16]
-
The sections are thaw-mounted onto microscope slides.
2. Incubation:
-
The brain sections are incubated with a solution containing a radiolabeled H3R ligand (e.g., [3H]-JNJ-5207852 or [3H]-Nα-methylhistamine).[1][17]
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled H3R antagonist.[16]
3. Washing and Drying:
-
After incubation, the slides are washed in cold buffer to remove unbound radioligand and then dried.
4. Imaging:
-
The slides are exposed to a phosphor-imaging plate or film.[16]
-
The resulting image shows the distribution and density of the radioligand binding sites in the brain sections.
5. Analysis:
-
The specificity of binding is confirmed by observing a high signal in H3R-rich brain regions in wild-type animals and a lack of specific signal in H3R knockout animals.[1]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for validating binding specificity.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Binding Specificity Validation.
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist with a binding profile that is superior to older compounds like thioperamide. The validation of its binding specificity relies on well-established in vitro techniques, primarily radioligand binding assays and in vitro autoradiography. By following detailed experimental protocols and comparing the results to known reference compounds, researchers can confidently assess the on-target activity of this compound and other novel H3R antagonists. This guide provides a foundational framework for these critical validation studies in the drug development process.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciproxifan - Wikipedia [en.wikipedia.org]
- 7. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 10. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Autoradiography [fz-juelich.de]
- 17. Detection of low level histamine H3 receptor occupancy by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-5207852 comparative analysis with other nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279 (erroneously referred to as JNJ-5207852), against established nootropics. The document focuses on the mechanism of action, preclinical and clinical data related to cognitive enhancement, and detailed experimental protocols.
Introduction to JNJ-42165279 and Nootropic Comparators
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous signaling lipids in the brain and periphery.[1][2] While primarily investigated for anxiety, depression, and autism spectrum disorder, the modulation of the endocannabinoid system by FAAH inhibitors has shown potential for cognitive enhancement in preclinical studies.[5][6]
This guide compares JNJ-42165279 with four distinct classes of nootropic agents:
-
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease that enhances cholinergic neurotransmission.
-
Piracetam: A member of the racetam family, believed to modulate cholinergic and glutamatergic neurotransmission and improve cell membrane fluidity.
-
Modafinil: A wakefulness-promoting agent that influences dopamine, norepinephrine, and other neurotransmitter systems.
-
Ampakines: Positive allosteric modulators of AMPA receptors, which enhance glutamatergic signaling and long-term potentiation (LTP).
Mechanism of Action
The primary mechanism of action for each compound is summarized below, with signaling pathway diagrams generated using Graphviz.
JNJ-42165279: FAAH Inhibition
JNJ-42165279 covalently but reversibly binds to the catalytic serine residue of the FAAH enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[1][3] The resulting elevation of anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other targets like TRPV1 channels. This modulation of the endocannabinoid system is thought to influence synaptic plasticity, neuroinflammation, and neuronal excitability.
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, leading to enhanced cholinergic signaling at muscarinic and nicotinic receptors, which are crucial for learning and memory.
Piracetam: Multi-modal Action
The exact mechanism of Piracetam is not fully elucidated, but it is believed to act through multiple pathways. It is thought to enhance the function of acetylcholine and glutamate neurotransmitter systems and to increase the fluidity of neuronal cell membranes, which may improve the efficiency of neurotransmitter receptors and ion channels.
Modafinil: Dopaminergic and Noradrenergic Modulation
Modafinil's primary mechanism is thought to involve the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the prefrontal cortex. It also increases norepinephrine and histamine levels and has effects on the serotonin and GABA systems. This complex neurochemical profile contributes to its wakefulness-promoting and cognitive-enhancing effects.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. maze.conductscience.com [maze.conductscience.com]
JNJ-5207852: A Comparative Analysis of Antagonist versus Inverse Agonist Activity at the Histamine H3 Receptor
For researchers and professionals in drug development, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a detailed comparison of the antagonist and potential inverse agonist activity of JNJ-5207852, a potent and selective ligand for the histamine H3 receptor. Experimental data and methodologies are presented to offer a clear, evidence-based perspective on its classification as a neutral antagonist.
Distinguishing Neutral Antagonists from Inverse Agonists
At G-protein coupled receptors (GPCRs) that exhibit constitutive activity (a basal level of signaling in the absence of an agonist), the distinction between a neutral antagonist and an inverse agonist is critical. A neutral antagonist binds to the receptor and prevents an agonist from binding and eliciting a response, but it does not affect the receptor's basal activity. In contrast, an inverse agonist not only blocks the action of an agonist but also reduces the constitutive activity of the receptor, producing an effect opposite to that of an agonist.
This compound: Characterization as a Neutral Antagonist
This compound is a non-imidazole compound with high affinity for both human and rat histamine H3 receptors.[1][2] Extensive research has classified this compound as a potent and selective H3 receptor antagonist with wake-promoting effects.[1][2][3] The key evidence supporting its classification as a neutral antagonist rather than an inverse agonist comes from binding assays designed to assess the ligand's affinity for different conformational states of the receptor.[1]
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the histamine H3 receptor.
| Parameter | Species | Value | Reference |
| pKi | Human H3 Receptor | 9.24 ± 0.21 | [1] |
| pKi | Rat H3 Receptor | 8.90 ± 0.17 | [1] |
| Ki Ratio (without GppNHp/NaCl vs. with GppNHp/NaCl) | - | 1.25 | [1] |
The Ki ratio is a critical piece of data. A ratio around 1 suggests that the ligand's affinity is not significantly affected by the coupling state of the receptor, which is characteristic of a neutral antagonist. In contrast, an inverse agonist would be expected to have a higher affinity for the uncoupled state of the receptor, resulting in a Ki ratio greater than 2.[1]
Experimental Protocols
The determination of this compound as a neutral antagonist was primarily based on a modified radioligand binding assay, as direct functional measurement of inverse agonism was challenging due to the low and inconsistent constitutive activity of the H3 receptor in the cell-based systems used.[1]
Radioligand Binding Assay to Differentiate Neutral Antagonism from Inverse Agonism
Objective: To determine the binding affinity (Ki) of this compound to the histamine H3 receptor in both a coupled and uncoupled state to infer its functional activity.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
Radioligand (e.g., ³H-N-α-methylhistamine).
-
This compound (unlabeled).
-
Assay buffer (e.g., Tris-HCl).
-
Guanosine 5'-[β,γ-imido]triphosphate (GppNHp) and NaCl to uncouple the receptor from the G-protein.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the histamine H3 receptor.
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Perform two sets of experiments:
-
Condition 1 (Coupled State): Conduct the assay in the standard assay buffer.
-
Condition 2 (Uncoupled State): Conduct the assay in the presence of high concentrations of GppNHp and NaCl. These agents disrupt the interaction between the GPCR and its G-protein, favoring the uncoupled state of the receptor.
-
-
-
Incubation and Termination: Incubate the reaction mixtures to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for both conditions.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
-
Calculate the Ki ratio: Ki (in the presence of GppNHp/NaCl) / Ki (in the absence of GppNHp/NaCl).
-
Interpretation:
-
Ki Ratio ≈ 1: Indicates a neutral antagonist, as its affinity is not significantly altered by the receptor's coupling state.
-
Ki Ratio > 2: Suggests an inverse agonist, which preferentially binds to the uncoupled receptor state.
-
Ki Ratio < 1: Suggests an agonist, which has a higher affinity for the coupled receptor state.
The experimental finding that this compound has a Ki ratio of 1.25 strongly supports its classification as a neutral antagonist at the histamine H3 receptor.[1]
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Gi-coupled histamine H3 receptor.
Experimental Workflow to Differentiate Antagonist from Inverse Agonist
Caption: Workflow for determining ligand activity using binding assays.
References
A Head-to-Head Showdown: In Vivo Potency of JNJ-5207852 vs. ABT-239
For researchers and drug development professionals navigating the landscape of histamine H3 receptor (H3R) antagonists, a critical evaluation of in vivo potency is paramount. This guide provides a comprehensive comparison of two prominent non-imidazole H3R antagonists, JNJ-5207852 and ABT-239, focusing on their performance in preclinical in vivo models. The data presented is compiled from various independent studies, offering a valuable resource for informed decision-making in neuroscience research.
This comparison guide synthesizes available data on the in vivo potency of this compound and ABT-239, presenting key findings in a structured format for ease of comparison. While a direct head-to-head study in the same behavioral paradigm is not publicly available, this guide collates and analyzes data from separate, yet comparable, preclinical studies to offer valuable insights into their relative efficacy.
At a Glance: Key In Vivo Potency Parameters
The following tables summarize the core in vitro and in vivo pharmacological data for this compound and ABT-239, providing a quantitative foundation for their comparison.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Species | Receptor | pKi |
| This compound | Human | H3 | 9.24[1][2] |
| Rat | H3 | 8.9[1][2] | |
| ABT-239 | Human | H3 | 9.4[3] |
| Rat | H3 | 8.9[3] |
Table 2: Ex Vivo Receptor Occupancy
| Compound | Species | ED50 (mg/kg, s.c.) | Reference |
| This compound | Mouse | 0.13 | [1][4] |
| ABT-239 | Rat | 0.15 | [1] |
Table 3: In Vivo Efficacy in Behavioral Models
| Compound | Species | Behavioral Model | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect |
| This compound | Rat, Mouse | Wakefulness | 1 - 10 | s.c. | Increased wakefulness, decreased REM and slow-wave sleep[1][3][4][5] |
| ABT-239 | Rat | Inhibitory Avoidance | 0.1 - 1.0 | i.p. | Improved acquisition of inhibitory avoidance[6] |
| Rat | Social Memory | 0.01 - 0.3 | i.p. | Improved social memory[6] | |
| Mouse | Dipsogenia (R-α-methylhistamine-induced) | 0.3 - 1.0 | i.p. | Attenuation of dipsogenia response |
Mechanism of Action: Modulating Histamine Signaling
Both this compound and ABT-239 exert their effects by acting as antagonists at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. By blocking the inhibitory action of these receptors, they enhance the release of neurotransmitters such as histamine, acetylcholine, and dopamine in key brain regions associated with wakefulness, cognition, and attention.[7] ABT-239 has also been characterized as an inverse agonist, meaning it can reduce the basal activity of the H3 receptor in the absence of an agonist.
Experimental Protocols
Ex Vivo Receptor Occupancy Assay
This assay is crucial for determining the in vivo target engagement of a drug candidate.
Protocol Details:
-
Animal Dosing: Male rodents (mice or rats) are administered the test compound (this compound or ABT-239) or vehicle via a specified route (e.g., subcutaneous, intraperitoneal).
-
Drug Distribution: A predetermined time is allowed for the drug to distribute to the brain.
-
Tissue Collection: Animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: Coronal or sagittal brain sections are prepared using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled H3 receptor ligand.
-
Washing: Sections are washed to remove any unbound radioligand.
-
Detection: The amount of bound radioligand is quantified using autoradiography or liquid scintillation counting.
-
Data Analysis: The specific binding in the drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses, from which an ED50 value is determined.
Rat Inhibitory Avoidance Test
This test assesses learning and memory.
Protocol Details:
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training: The rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
Drug Administration: The test compound or vehicle is administered before the training session.
-
Retention Test: After a retention interval (typically 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
Rat Social Memory Test
This test evaluates short-term social recognition memory.
Protocol Details:
-
Habituation: An adult rat is habituated to a testing cage.
-
First Exposure: A juvenile rat is introduced into the cage for a short period, and the time the adult rat spends investigating the juvenile is recorded.
-
Drug Administration: The test compound or vehicle is administered before the first exposure.
-
Second Exposure: After a specific interval, the same juvenile rat is reintroduced, and the investigation time is measured again. A decrease in investigation time during the second exposure indicates that the adult rat remembers the juvenile. An attenuation of this decrease suggests impaired social memory.
In Vivo Potency Comparison
Based on the available data, both this compound and ABT-239 are potent, brain-penetrant H3R antagonists.
In terms of in vivo target engagement , as measured by ex vivo receptor occupancy, both compounds exhibit high potency with very similar ED50 values (0.13 mg/kg for this compound in mice and 0.15 mg/kg for ABT-239 in rats).[1][4] This suggests that both compounds effectively reach and bind to H3 receptors in the brain at low doses.
Regarding their functional in vivo effects , this compound has been shown to be effective in promoting wakefulness in both rats and mice at doses ranging from 1 to 10 mg/kg (s.c.).[1][3][4][5] ABT-239 has demonstrated pro-cognitive effects in rats at doses as low as 0.01 mg/kg (i.p.) in the social memory test and between 0.1 and 1.0 mg/kg (i.p.) in the inhibitory avoidance task.[6] In a model of H3R agonist-induced dipsogenia in mice, ABT-239 was effective at doses of 0.3 and 1.0 mg/kg (i.p.).
A direct comparison of potency is challenging due to the different behavioral endpoints and routes of administration used in these studies. However, the data suggest that both compounds are highly potent in vivo. ABT-239 appears to be particularly potent in cognitive models, showing effects at very low doses. This compound demonstrates robust wake-promoting effects at slightly higher, yet still low, doses.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
Scrutinizing the Cognitive Effects of JNJ-5207852: A Comparative Guide Amidst Limited Reproducibility Data
For researchers, scientists, and drug development professionals, understanding the landscape of cognitive enhancers is paramount. This guide provides a comparative analysis of JNJ-5207852, a histamine H3 receptor antagonist, in the context of cognitive enhancement. A notable scarcity of publicly available data on the reproducibility of its cognitive effects necessitates a broader examination of its established pharmacological profile and a comparison with other compounds targeting similar neural pathways.
This compound is a potent and selective histamine H3 receptor antagonist.[1] Preclinical studies have primarily focused on its wake-promoting properties, with limited specific research published on its direct cognitive-enhancing effects in domains such as memory and executive function. This guide will synthesize the available information on this compound and provide a comparative context with other cognitive enhancers, alongside detailed experimental protocols relevant to its study.
Comparative Analysis of this compound and Alternative Cognitive Enhancers
Due to the limited data on the specific cognitive effects of this compound, a direct comparison of its cognitive enhancement profile with other nootropics is challenging. The available preclinical data for this compound primarily details its potent wake-promoting effects. In contrast, other histamine H3 receptor antagonists have been more extensively studied for their pro-cognitive effects. The following tables summarize the available data for this compound and provide a general comparison with other classes of cognitive enhancers.
Table 1: Quantitative Data on this compound Effects (Primarily Wakefulness)
| Parameter | Species | Dosage | Route of Administration | Key Finding | Source |
| Wakefulness | Rat | 1-10 mg/kg | Subcutaneous (s.c.) | Dose-dependent increase in time spent awake. | [1] |
| REM Sleep | Rat | 1-10 mg/kg | Subcutaneous (s.c.) | Decrease in REM sleep. | [1] |
| Slow-Wave Sleep | Rat | 1-10 mg/kg | Subcutaneous (s.c.) | Decrease in slow-wave sleep. | [1] |
| Wakefulness | Mouse | 10 mg/kg | Subcutaneous (s.c.) | Increased time spent awake. | [1] |
| Locomotor Activity | Rat | Up to 30 mg/kg | Subcutaneous (s.c.) | No significant change in locomotor activity. | [1] |
Table 2: General Comparison of Cognitive Enhancer Classes
| Class | Mechanism of Action | Examples | Reported Cognitive Effects |
| Histamine H3 Receptor Antagonists | Blocks presynaptic H3 autoreceptors, increasing histamine and other neurotransmitter (e.g., acetylcholine, dopamine) release. | This compound, Pitolisant, GSK189254 | Wakefulness, potential for improved attention, learning, and memory. |
| Acetylcholinesterase Inhibitors | Increases acetylcholine levels in the synaptic cleft. | Donepezil, Rivastigmine | Improved memory and attention, primarily in Alzheimer's disease. |
| NMDA Receptor Modulators | Modulates glutamate neurotransmission. | Memantine, Noopept | Potential improvements in memory and learning. |
| Ampakines | Positive allosteric modulators of AMPA receptors. | Aniracetam, Piracetam | May enhance synaptic plasticity, learning, and memory. |
| Dopamine Reuptake Inhibitors | Increases dopamine levels in the synaptic cleft. | Methylphenidate, Modafinil | Improved attention, focus, and wakefulness. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for the assessment of wakefulness as used in studies with this compound, and standardized protocols for common cognitive tests that would be appropriate for evaluating its cognitive effects.
Protocol 1: Assessment of Wakefulness in Rodents (as applied to this compound)
-
Animals: Male Sprague-Dawley rats.
-
Surgery and Housing: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. After recovery, they are individually housed in recording chambers with a controlled light-dark cycle and ad libitum access to food and water.
-
Data Acquisition: EEG and EMG signals are continuously recorded and digitized. The sleep-wake states (wakefulness, REM sleep, slow-wave sleep) are scored automatically or manually based on the EEG and EMG patterns.
-
Procedure:
-
A baseline recording of at least 60 minutes is established.
-
This compound or vehicle is administered subcutaneously at doses ranging from 1 to 10 mg/kg.
-
EEG and EMG are recorded for a subsequent period (e.g., 90 minutes or longer) to assess changes in sleep-wake architecture.
-
-
Data Analysis: The total time spent in each state (wakefulness, REM, slow-wave sleep) is calculated and compared between the this compound and vehicle-treated groups.
Protocol 2: Novel Object Recognition (NOR) Test (Standardized Protocol)
-
Apparatus: A square open-field arena.
-
Objects: Two sets of identical objects and one novel object, all of which are of similar size and cannot be easily displaced by the animal.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.
Protocol 3: Morris Water Maze (MWM) Test (Standardized Protocol)
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Spatial Learning): The animal is released from different starting positions around the edge of the pool and must find the hidden platform. This is repeated for several trials over multiple days. The location of the platform remains constant.
-
Probe Trial (Memory Retention): After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
-
Data Analysis: Key metrics include the escape latency (time to find the platform) during the acquisition phase, the path length taken, and the time spent in the target quadrant (where the platform was previously located) during the probe trial.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the research.
Caption: Histamine H3 Receptor Antagonism by this compound.
Caption: Workflow for Preclinical Cognitive Assessment.
Conclusion
While this compound shows clear and reproducible effects on wakefulness in preclinical models, a significant gap exists in the publicly available literature regarding the reproducibility of its cognitive-enhancing effects. The primary mechanism of action, histamine H3 receptor antagonism, is a promising target for cognitive enhancement, as it modulates the release of several key neurotransmitters involved in learning and memory. However, without specific, replicated data from well-established cognitive paradigms, the full potential of this compound as a cognitive enhancer remains to be fully characterized. Future research should focus on rigorous, head-to-head comparative studies with other nootropics and the publication of detailed results from a battery of cognitive tests to establish a more complete and reproducible profile of its effects.
References
A Cross-Study Comparison of JNJ-5207852: A Preclinical Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist. The performance of this compound is compared with thioperamide, a standard research tool and another histamine H3 receptor antagonist, and JNJ-17216498, a structurally related compound that advanced to clinical trials. This document synthesizes available data to offer a clear perspective on the pharmacological profile of this compound.
Executive Summary
This compound is a potent and selective histamine H3 receptor antagonist with demonstrated wake-promoting effects in preclinical models. It exhibits high affinity for both rat and human H3 receptors and readily penetrates the brain. While it showed promising preclinical efficacy, this compound did not proceed to clinical development due to unfavorable pharmacokinetic characteristics. Its analogue, JNJ-17216498, was advanced to Phase II clinical trials for the treatment of narcolepsy, suggesting the potential of this chemical series. Thioperamide, a widely used research tool, serves as a benchmark for the preclinical activity of H3 receptor antagonists. This guide presents a side-by-side comparison of the available data for these three compounds.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | pKi | Ki (nM) | Reference |
| This compound | Histamine H3 Receptor | Human | 9.24 | 0.57 | [1][2] |
| Histamine H3 Receptor | Rat | 8.9 | 1.26 | [1][2] | |
| Thioperamide | Histamine H3 Receptor | Rat | ~8.9 | ~1.26 | [3] |
| JNJ-17216498 | Histamine H3 Receptor | - | N/A | N/A | - |
N/A: Data not publicly available in the searched literature.
Table 2: In Vivo Preclinical Efficacy - Wake-Promoting Effects
| Compound | Species | Dosing | Route | Primary Effect | Reference |
| This compound | Rat, Mouse | 1-10 mg/kg | s.c. | Increased wakefulness, decreased REM and slow-wave sleep.[1][2] | [1][2] |
| Thioperamide | Mouse | 10 mg/kg | i.p. | Increased locomotor activity. | [4] |
| Rat | 1-4 mg/kg | i.p. | Increased wakefulness, decreased slow-wave and REM sleep. | [5] | |
| JNJ-17216498 | - | - | - | N/A | - |
N/A: Data not publicly available in the searched literature. JNJ-17216498 was evaluated in a Phase II clinical trial for narcolepsy.
Table 3: Clinical Development Status
| Compound | Indication | Highest Phase of Development | Reason for Discontinuation (if applicable) | Reference |
| This compound | Not pursued clinically | Preclinical | Poor pharmacokinetic characteristics. | [6] |
| Thioperamide | Research tool | Preclinical | - | |
| JNJ-17216498 | Narcolepsy | Phase II | N/A | [6] |
N/A: Reason for discontinuation not publicly available.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of histamine H3 receptor antagonists and a typical experimental workflow for assessing wake-promoting effects in preclinical models.
Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.
Caption: A typical workflow for evaluating the effects of a compound on sleep-wake architecture in rodents.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, primarily based on the work by Barbier et al., 2004.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for histamine H3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cells stably expressing either human or rat histamine H3 receptors.
-
Radioligand Binding: Competition binding assays were performed using a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) that binds to the H3 receptor.
-
Incubation: The cell membranes were incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of radioactivity bound to the membranes was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
In Vivo Assessment of Wake-Promoting Effects (EEG/EMG Recordings)
-
Objective: To evaluate the effect of this compound on sleep-wake states in rodents.
-
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6J mice were used.
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the neck musculature.
-
Recovery: Animals were allowed to recover from surgery for at least one week.
-
Habituation: Animals were habituated to the recording chambers and tethered recording cables.
-
Baseline Recording: Baseline sleep-wake patterns were recorded for 24 hours before drug administration.
-
Compound Administration: this compound or vehicle was administered subcutaneously (s.c.) at the beginning of the light period.
-
Post-Dosing Recording: EEG and EMG signals were continuously recorded for a defined period (e.g., 6 or 24 hours) after dosing.
-
Data Analysis: The recorded signals were scored in epochs (e.g., 10 or 30 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics. The total time spent in each state was quantified and compared between the drug-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist with clear wake-promoting effects in preclinical models. Its high in vitro affinity for the H3 receptor translates to in vivo efficacy in rodent models of sleep-wake regulation. While its development was halted due to pharmacokinetic issues, the progression of the related compound, JNJ-17216498, to clinical trials underscores the therapeutic potential of targeting the histamine H3 receptor for disorders of hypersomnolence. The data presented in this guide provides a valuable comparative resource for researchers in the field of sleep and CNS drug discovery.
References
- 1. Frontiers | Histaminergic regulation of food intake [frontiersin.org]
- 2. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospective.com [biospective.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JNJ-5207852, a selective and potent histamine H3 receptor (H3R) antagonist. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research purposes only and is not for human or veterinary use.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or accidental ingestion. The following PPE is mandatory:
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | To prevent inhalation of the compound, especially in powder form. |
Handling and Operational Plan
2.1. Engineering Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering the bench with absorbent, disposable material.
-
Weighing (for solid form):
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If heating is required for dissolution, use a controlled heating source such as a water bath within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Remove PPE in a manner that avoids cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including gloves, absorbent paper, and empty containers, should be treated as chemical waste.
-
Collection:
-
Collect solid waste in a dedicated, clearly labeled, and sealed waste container.
-
Collect liquid waste in a separate, labeled, and sealed container compatible with the solvents used.
-
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
| Emergency Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
